Cbz-2,6-Dimethy-L-Phenylalanine
Description
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Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties & Synthetic Utility of Cbz-2,6-Dimethyl-L-Phenylalanine
The following technical guide details the physicochemical properties, synthetic challenges, and application protocols for Cbz-2,6-Dimethyl-L-Phenylalanine . This document is structured for researchers in peptide chemistry and medicinal chemistry, focusing on the unique steric constraints imposed by the 2,6-dimethyl substitution pattern and the utility of the benzyloxycarbonyl (Cbz) protecting group.
Technical Whitepaper | Version 1.0 [1]
Executive Summary
Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-Dmp-OH) is a specialized, non-canonical amino acid derivative used primarily to introduce conformational constraints and proteolytic resistance into bioactive peptides.[1] By incorporating methyl groups at the ortho (2,[2][3]6) positions of the phenyl ring, this building block severely restricts rotation around the
Molecular Architecture & Steric Analysis
The defining feature of Cbz-Dmp-OH is the "orthogonal steric clash" generated by the 2,6-dimethylphenyl moiety.[1] Unlike
Structural Logic
-
Modification: 2,6-Dimethyl substitution on the aromatic ring.
-
Protecting Group: Benzyloxycarbonyl (Cbz/Z) on the
-amine.[1] -
Consequence: The ortho-methyl groups create a high energy barrier for rotation, often isolating specific rotamers (atropisomerism potential in constrained macrocycles).[1]
Visualization of Steric Constraints
The following diagram illustrates the steric interaction between the ortho-methyl groups and the peptide backbone, which enforces the conformational lock.
Caption: Schematic representation of the steric clash between the 2,6-dimethyl substituents and the local peptide environment, restricting
Physicochemical Profile
While specific experimental constants for the Cbz-protected derivative are often determined in-house due to its specialized nature, the following parameters are derived from the class properties of protected sterically hindered phenylalanines.
| Property | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | ||
| Molecular Weight | ~327.38 g/mol | |
| Solubility (Organic) | High (DCM, DMF, EtOAc, MeOH) | The Cbz group and methyls significantly increase lipophilicity compared to Phe.[1] |
| Solubility (Aqueous) | Negligible | Requires organic co-solvents (e.g., DMSO/Water) for biological assays.[1] |
| Melting Point | 135–145 °C (Predicted Range*) | Based on Cbz-Phe (86°C) and Dmp lattice energy enhancement.[1] |
| LogP (Predicted) | ~3.5 – 4.2 | Highly permeable; enhances blood-brain barrier (BBB) penetration in peptide drugs.[1] |
| Acid Stability | Stable | Resistant to TFA (used in Boc deprotection) and mild bases.[1] |
| Base Stability | Moderate | Stable to tertiary amines; hydrolyzes in strong hydroxide solutions. |
| Chirality | L-Configuration (S) | Essential for biological recognition; prone to racemization during activation if not controlled.[1] |
Synthesis & Purification Protocols
The synthesis of peptides containing Cbz-Dmp-OH presents unique challenges. The steric bulk of the 2,6-dimethyl group shields the carboxylic acid, making activation and coupling slower than with canonical amino acids.
Recommended Coupling Protocol
Standard carbodiimide couplings (DCC/DIC) are often insufficient.[1] We recommend using high-reactivity uronium or phosphonium reagents with extended reaction times.[1]
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.[1]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure (to suppress racemization).[1]
-
Solvent: DMF or NMP (anhydrous).[1]
Step-by-Step Workflow:
-
Activation: Dissolve Cbz-Dmp-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF. Add DIEA (6.0 eq).[1]
-
Critical Check: Allow pre-activation for exactly 2–3 minutes. Longer times may induce racemization via oxazolone formation.
-
-
Coupling: Add the activated mixture to the resin-bound amine (1.0 eq).
-
Incubation: Shake/stir at room temperature for 4–6 hours (standard Phe requires ~1 hour).
-
Optimization: If Kaiser test is positive after 6 hours, perform a double coupling using fresh reagents.
-
-
Washing: Wash resin thoroughly with DMF (3x) and DCM (3x) to remove excess lipophilic reagents.[1]
Deprotection Methodology (Cbz Removal)
The Cbz group is orthogonal to Fmoc and Boc. It is removed via catalytic hydrogenolysis.
-
Standard Method:
(1 atm), 10% Pd/C, MeOH/EtOAc. -
Problem: The 2,6-dimethyl groups can sterically hinder the adsorption of the molecule onto the catalyst surface, slowing the reaction.
-
Solution: Use Pd(OH)₂ (Pearlman's Catalyst) and slightly elevated pressure (30–50 psi) if the reaction stalls.[1] Add a trace of acetic acid to protonate the amine as it forms, preventing catalyst poisoning.
Caption: Optimized solid-phase peptide synthesis (SPPS) workflow for sterically hindered Cbz-Dmp-OH coupling.
Applications in Drug Design[1]
Proteolytic Stability
The 2,6-dimethyl substitution creates a "steric umbrella" that prevents proteases (like chymotrypsin) from accessing the peptide bond.[1] This modification is critical for extending the half-life of peptide therapeutics in plasma.[1]
Opioid Receptor Ligands
Cbz-Dmp-OH is a key intermediate in the synthesis of Dmt (2,6-dimethyltyrosine) analogs.[1] Peptides containing Dmp/Dmt often show:
-
Increased Potency: Due to the "lock-and-key" fit into the hydrophobic pocket of GPCRs (e.g.,
-opioid receptor).[1] -
Receptor Selectivity: The rigid side chain discriminates between receptor subtypes (
vs ).
References
-
Synthesis of Hindered Amino Acids: Soloshonok, V. A., et al. (2012).[6] "Large-scale asymmetric synthesis of novel sterically constrained 2′,6′-dimethyl- and α,2′,6′-trimethyltyrosine and -phenylalanine derivatives." Journal of Organic Chemistry. Link[1]
-
Opioid Peptide Design: Schiller, P. W., et al. (2000). "The TIPP opioid peptide family: Development of delta antagonists and mu agonists." Biopolymers.[7][8] Link
-
Steric Hindrance in Coupling: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Cbz Protecting Group Properties: Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience.[1] Link[1]
-
Eluxadoline Chemistry: "Eluxadoline (Viberzi): A new agent for the treatment of irritable bowel syndrome with diarrhea."[1] DrugBank. Link[1]
Sources
- 1. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N,N-dimethyl-L-phenylalanine [stenutz.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Rigidity: The 2,6-Methylated Phenylalanine Motif in Peptidomimetics
Topic: Conformational constraints of 2,6-methylated phenylalanine derivatives Content Type: In-depth Technical Guide Audience: Senior Researchers & Drug Discovery Chemists
Executive Summary
In the rational design of peptide-based therapeutics, entropic penalty is a primary adversary. Flexible peptides lose significant free energy upon binding to a receptor as they are forced from a disordered solution state into a rigid bioactive conformation. The incorporation of 2',6'-dimethylphenylalanine (Dmp) —and its hydroxylated analogue 2',6'-dimethyltyrosine (Dmt) —serves as a high-precision tool to pre-organize peptide structure.
By introducing methyl groups at the ortho positions of the aromatic ring, researchers induce severe steric strain (A(1,3) strain) that restricts rotation around the
Part 1: The Physics of Constraint (Structural Dynamics)
The "Orthogonal Lock" Mechanism
Standard Phenylalanine (Phe) residues in solution exhibit significant rotational freedom. The side chain typically samples three canonical gauche/trans rotamers (
However, in 2,6-methylated derivatives, the ortho-methyl groups create a steric clash with the peptide backbone (specifically the carbonyl oxygen and the amide nitrogen) and the
-
Restriction: The rotation around
is severely hampered, locking the side chain into a specific region of Ramachandran space. -
Restriction: The rotation of the ring itself (
) is restricted, preventing the "flipping" motion common in unsubstituted phenyl rings.
Pathway of Steric Influence
The following diagram illustrates the causal relationship between the methylation and the resulting bioactivity.
Part 2: Synthetic Methodologies
Synthesizing sterically crowded amino acids is non-trivial. Standard alkylation of glycine equivalents often fails due to the bulk of the 2,6-dimethylbenzyl electrophile. The most robust industrial route relies on Palladium-catalyzed cross-coupling , specifically the Heck reaction or Negishi coupling, followed by asymmetric hydrogenation.
Protocol: Synthesis of Fmoc-Dmp-OH
Target: Preparation of N-Fmoc-2',6'-dimethyl-L-phenylalanine for Solid Phase Peptide Synthesis (SPPS).[2]
Reagents Required:
-
2-iodo-m-xylene[3]
-
Methyl 2-acetamidoacrylate[3]
-
Pd(OAc)2 (Catalyst)[3]
-
Tri-o-tolylphosphine (Ligand)
-
Triethylamine (Base)
-
[Rh(cod)2]BF4 / (R,R)-DIPAMP (Asymmetric Hydrogenation Catalyst)
Step-by-Step Workflow:
-
Heck Coupling (Formation of Dehydro-Amino Acid):
-
Charge a flame-dried flask with 2-iodo-m-xylene (1.0 eq), methyl 2-acetamidoacrylate (1.2 eq), Pd(OAc)2 (5 mol%), and Tri-o-tolylphosphine (10 mol%).
-
Dissolve in anhydrous acetonitrile/triethylamine (3:1 v/v).
-
Reflux under Argon for 24-48 hours. Note: Reaction is slow due to sterics.
-
Validation: Monitor via TLC (disappearance of iodide). Product is the Z-isomer of the dehydro-amino acid.
-
-
Asymmetric Hydrogenation:
-
Dissolve the purified dehydro-intermediate in degassed MeOH.
-
Add the Rhodium-chiral phosphine catalyst (1-2 mol%).
-
Pressurize with
(50-100 psi) at Room Temperature for 24h. -
Critical Check: Determine Enantiomeric Excess (ee) via Chiral HPLC. Target >98% L-isomer.
-
-
Hydrolysis & Protection:
-
Saponify the methyl ester using LiOH in THF/H2O (0°C).
-
Remove the acetyl group (if necessary) via enzymatic hydrolysis (Acylase I) or harsh acid hydrolysis (6N HCl, reflux) followed by Fmoc-OSu protection in dioxane/Na2CO3.
-
Part 3: Analytical Validation & Data Interpretation
Once synthesized and incorporated into a peptide, the constraint must be validated. You cannot assume the conformation; it must be proven.
NMR Spectroscopy (NOESY)
In 2,6-methylated derivatives, the lack of rotation results in distinct Nuclear Overhauser Effect (NOE) patterns.
-
Standard Phe: Strong NOEs between
-protons (ring) and -protons (backbone) due to averaging. -
Restricted Dmp: You will observe specific, non-averaged NOEs indicating a fixed distance between the methyl protons and the
proton. The methyl groups often appear as two distinct singlets if the rotation is slow on the NMR timescale (atropisomerism), or a broadened singlet if intermediate.
Comparative Structural Metrics
| Feature | L-Phenylalanine (Phe) | 2',6'-Dimethyl-Phe (Dmp) | Impact on Ligand |
| -60, +60, 180 (Dynamic) | Restricted (population shift) | Locks sidechain projection | |
| Free rotation | High barrier (>15 kcal/mol) | Creates "flat" binding surface | |
| Ring Orientation | Variable | Orthogonal to backbone | Maximizes |
| Hydrophobicity | Moderate | High | Increases membrane permeability |
| Receptor Selectivity | Low (Promiscuous) | High (Specific Pockets) | Disciminates receptor subtypes |
Part 4: Application Case Study - Opioid Peptides[2][3][4][5][6][7]
The most authoritative application of Dmp/Dmt residues is in the field of opioid receptor ligands (Enkephalins, Deltorphins).
The vs. Selectivity Switch
Research by Schiller et al. and Sasaki et al. demonstrated that replacing Phenylalanine at position 3 or 4 of opioid peptides with Dmp drastically alters selectivity.
-
Mechanism: The
-opioid receptor (MOR) and -opioid receptor (DOR) have slightly different hydrophobic pockets. The rigid Dmp residue acts as a "molecular ruler." -
Dmt vs. Dmp:
-
Dmt (Tyrosine analog): Often used at Position 1.[3] The phenolic -OH is critical for activation. The 2,6-methyl groups enhance affinity by fixing the bioactive conformation.
-
Dmp (Phenylalanine analog): Used at Position 3/4. Lacks the -OH. It functions purely as a hydrophobic/steric probe.
-
Key Insight: In Deltorphin analogs, Dmp substitution resulted in high affinity for DOR but reduced affinity for MOR, effectively "tuning" the peptide for the delta receptor by excluding it from the slightly more sterically restricted MOR pocket at that specific residue depth.
References
-
Sasaki, Y., & Ambo, A. (2012).[4] 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[2][3][5][4][6][7] Bioorganic & Medicinal Chemistry.[2][7]
-
Schiller, P. W., et al. (2003). Dermorphin tetrapeptide analogues with 2',6'-dimethylphenylalanine (Dmp) substituted for aromatic amino acids have high mu opioid receptor binding and biological activities.[2][3][5][6][7] Bioorganic & Medicinal Chemistry Letters.[7]
-
Hruby, V. J., et al. (1991). Conformational constraints in the design of receptor selective peptides: Conformational analysis of rigid amino acids. Journal of Medicinal Chemistry.[3]
-
Illuminati, D., et al. (2022).[4] Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation.[4][8] Journal of Organic Chemistry.[8] [8]
-
Dygos, J. H., et al. (1992). A convenient asymmetric synthesis of L-2,6-dimethyltyrosine.[4] Synthesis.[2][3][7][8][9]
Sources
- 1. Side Chain Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 2. researchgate.net [researchgate.net]
- 3. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dermorphin tetrapeptide analogues with 2',6'-dimethylphenylalanine (Dmp) substituted for aromatic amino acids have high mu opioid receptor binding and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Steric Shielding Paradox: Chemical Stability and Manipulation of Cbz-Protected Hindered Amino Acids
Executive Summary
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide chemistry, revered for its orthogonality to Boc/Fmoc strategies and its suppression of racemization. However, when applied to sterically hindered amino acids —such as
This guide addresses the "Steric Shielding Paradox" : the same bulk that renders these protected amino acids hyper-stable to hydrolysis also creates significant kinetic barriers to deprotection and promotes unique intramolecular cyclization pathways. This document details the mechanistic underpinnings of these behaviors and provides validated protocols to navigate them.
The Steric Landscape: Defining the Challenge
In the context of Cbz protection, "steric hindrance" refers to structural features that impede the approach of external reagents to the carbamate linkage or the activated carboxylate.
| Class | Examples | Structural Impact on Cbz |
| Aib (Aminoisobutyric acid), Deg (Diethylglycine) | Gem-dimethyl effect: Promotes intramolecular cyclization (oxazolone formation); restricts rotation. | |
| Rotameric Equilibrium: Forces the carbamate into cis/trans rotamers; increases susceptibility to diketopiperazine (DKP) formation. | ||
| tert-Leucine (Tle), Penicillamine | Shielding: Blocks catalyst adsorption during hydrogenolysis; retards nucleophilic attack. |
Chemical Stability Profile
Hydrolytic Stability (Acid/Base)
Contrary to intuition, steric hindrance often enhances the hydrolytic stability of the Cbz group. The bulky side chains shield the carbonyl carbon of the urethane from nucleophilic attack.
-
Acid Stability: Cbz-hindered amino acids are stable to TFA (used in Boc removal) and dilute mineral acids. They require strong acids (HBr/AcOH or HF) for cleavage.
-
Base Stability: Excellent stability against weak bases (piperidine) and moderate stability against hydroxide, provided the temperature is controlled.
The Deprotection Bottleneck (Hydrogenolysis)
The primary stability issue is kinetic resistance to cleavage . Standard catalytic hydrogenolysis (
-
Mechanism of Failure: Bulky groups (like the tert-butyl group of Tle) prevent the benzyl ring from lying flat on the palladium surface.
-
Consequence: Reaction times extend from minutes to days, leading to side reactions (e.g., reduction of sensitive side chains like Trp/Met) before the Cbz is removed.
Instability Mechanisms: The "Gotchas"
While the Cbz group itself is stable, it can induce instability in the peptide backbone or activated intermediates through intramolecular catalysis.
5(4H)-Oxazolone Formation (Activation)
During coupling (activation of the carboxylic acid), Cbz derivatives generally resist racemization better than amides. However, for Aib and similar disubstituted acids, the Thorpe-Ingold effect (gem-dimethyl effect) accelerates ring closure to form 5(4H)-oxazolones.
-
Risk: Although Cbz-alkoxy-oxazolones are more stable than their amide counterparts, they are reactive electrophiles. If the coupling reaction is slow (due to steric bulk of the incoming amine), the oxazolone may undergo hydrolysis or rearrangement.
Diketopiperazine (DKP) Formation
This is the critical failure mode for
-
Scenario: When a Cbz-protected dipeptide ester (e.g., Cbz-
-Me-Val-Ala-OMe) is subjected to hydrogenolysis. -
Mechanism: As the free amine is generated, the
-methyl group forces a cis-peptide bond conformation, bringing the amine into proximity with the C-terminal ester. Cyclization is instantaneous.
Figure 1: Mechanism of Diketopiperazine (DKP) formation. The N-methyl group promotes the cis-conformation required for cyclization, making this reaction faster than intermolecular coupling.
Experimental Protocols
Protocol A: High-Pressure Flow Hydrogenolysis (For Hindered Substrates)
Standard balloon hydrogenation often fails for Cbz-Tle or Cbz-Aib. Flow chemistry is the gold standard here.
Equipment: H-Cube® or similar continuous flow reactor.
Catalyst: 20% Pd(OH)
-
Preparation: Dissolve Cbz-protected amino acid (0.1 M) in MeOH or EtOH. If solubility is poor due to hydrophobicity, use 10% EtOAc/MeOH.
-
Parameters:
-
Temperature: 60°C (Thermal energy overcomes steric barrier).
-
Pressure: 50–80 bar (
). -
Flow Rate: 1.0 mL/min.[1]
-
-
Execution: Pass the solution through the catalyst cartridge.
-
Validation: Monitor by HPLC. If starting material remains, increase temperature to 75°C (ensure substrate stability).
Protocol B: "Toffee Hammer" Cleavage (Soft Nucleophile)
Use this when the substrate contains sulfur (Met/Cys) which poisons Pd catalysts, or when steric bulk prevents hydrogenation.
Reagents: 2-Mercaptoethanol,
-
Setup: Dissolve Cbz-substrate (1.0 equiv) in DMA (0.2 M).
-
Reagents: Add
(3.0 equiv) and 2-mercaptoethanol (5.0 equiv). -
Reaction: Heat to 75°C under
atmosphere for 12–24 hours. -
Mechanism: The thiolate attacks the benzylic carbon (SN2), generating the free carbamate which decarboxylates.
-
Workup: Dilute with water, extract non-polar byproducts, and isolate the amino acid from the aqueous phase (or organic phase if protected as ester).
Protocol C: Lewis Acid Mediated Cleavage
For extremely hindered substrates where thermal conditions are contraindicated.
Reagents:
-
Setup: Dissolve Cbz-substrate in HFIP.
-
Addition: Add
(3.0 equiv) at 0°C. -
Reaction: Stir at Room Temperature for 2–4 hours.
-
Quench: Pour into ice water/NaHCO3.
-
Note: This method is highly effective for Cbz-
-Me residues where hydrogenation is sluggish.
Strategic Decision Making
The following decision tree guides the selection of cleavage conditions based on the specific steric and chemical constraints of the substrate.
Figure 2: Decision matrix for deprotecting Cbz-hindered amino acids. Note that flow hydrogenation is preferred for steric bulk, while chemical methods are required for chemically sensitive substrates.
Analytical Assessment
To validate stability and reaction progress, generic TLC is often insufficient due to the lipophilicity of these protected groups.
HPLC Monitoring
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).
-
Gradient: Steep gradient (50% to 100% B) required for hydrophobic Cbz-hindered AAs.
-
Detection: 254 nm (Benzyl ring) and 210 nm (Amide bond).
-
Note: Loss of the 254 nm signal confirms Cbz removal.
-
NMR Verification (Rotamers)
For
-
Technique: Run NMR at elevated temperature (50–60°C) in DMSO-
to coalesce rotamer peaks for accurate integration and purity assessment.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.Link
-
Prevention of diketopiperazine formation in peptide synthesis. Gisin, B. F., & Merrifield, R. B. (1972). Journal of the American Chemical Society.Link
-
Selective cleavage of Cbz-protected amines. Vinayagam, V., et al. (2024).[2] Journal of Organic Chemistry.Link
-
Mechanistic Study of Diketopiperazine Formation. Manning, M. C., et al. (2022). Molecular Pharmaceutics.Link
-
A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023). Journal of the American Chemical Society.Link
Sources
Solubility profile of Cbz-2,6-Dimethyl-L-Phenylalanine in organic solvents
[1]
Executive Summary
Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-Dmp-OH) is a specialized, sterically hindered amino acid building block used primarily in the synthesis of peptidomimetics (e.g., opioid receptor agonists) to restrict conformational freedom and enhance metabolic stability.[1]
Unlike standard Cbz-Phenylalanine, the 2,6-dimethyl substitution on the aromatic ring introduces significant steric bulk and increases lipophilicity. This structural modification fundamentally alters its solvation thermodynamics, necessitating a tailored approach to solvent selection for coupling reactions and purification.
Key Solubility Takeaways:
-
High Solubility: Polar aprotic solvents (DMF, NMP, DMSO) and chlorinated solvents (DCM).
-
Moderate/Variable Solubility: Ethers (THF, 2-MeTHF) and Esters (Ethyl Acetate).[1]
-
Low/Anti-Solvent: Water, Hexanes, and cold Diethyl Ether.
Chemical Profile & Structural Impact on Solvation[1]
To predict and manipulate solubility, one must understand the competing forces within the molecule.
| Feature | Chemical Moiety | Physicochemical Impact |
| Lipophilic Core | 2,6-Dimethylphenyl | Increases LogP. The methyl groups add hydrophobicity and disrupt |
| Protecting Group | Carbobenzyloxy (Cbz) | Enhances Organic Solubility. The carbamate linkage and benzyl group make the molecule significantly more soluble in organic solvents (DCM, EtOAc) compared to the free zwitterionic amino acid. |
| H-Bond Donor/Acceptor | Carboxylic Acid / Carbamate | Requires Polar Solvation. The free carboxylic acid (-COOH) and carbamate (-NH-) require solvents capable of hydrogen bonding (e.g., DMF, DMSO) or proton exchange to prevent aggregation.[1] |
Steric Hindrance & Solvation Shells
The 2,6-dimethyl substitution creates an "orthogonal" twist, forcing the aromatic ring out of plane relative to the backbone. This steric bulk prevents tight packing in the solid state (beneficial for dissolution) but also hinders the approach of larger solvent molecules, potentially slowing down dissolution rates in viscous solvents like DMSO.
Solubility Profile by Solvent Class
The following data categorizes solvents based on their interaction with Cbz-Dmp-OH.
Class A: High Solubility (Primary Reaction Media)
Best for: Peptide coupling, stock solution preparation.
-
N,N-Dimethylformamide (DMF): The gold standard. Solubilizes Cbz-Dmp-OH at concentrations typically exceeding 100 mg/mL .[1] Breaks intermolecular H-bonds effectively.[1]
-
N-Methyl-2-pyrrolidone (NMP): Superior to DMF for preventing aggregation during solid-phase synthesis (SPPS).[1]
-
Dichloromethane (DCM): Excellent solubility due to the lipophilic Cbz and dimethyl-phenyl groups.[1] often used for solution-phase coupling.[1]
-
Dimethyl Sulfoxide (DMSO): High solubility, but high viscosity and difficulty of removal limit its use to biological assays or specific difficult couplings.
Class B: Moderate/Conditional Solubility (Purification & Workup)
Best for: Liquid-liquid extraction, crystallization.
-
Ethyl Acetate (EtOAc): Moderate solubility.[1] Often used as the organic phase in acid/base extractions.[1] Cbz-Dmp-OH is soluble enough for extraction but may crystallize upon concentration.[1]
-
Tetrahydrofuran (THF): Good solubility, but peroxide formation and miscibility with water (during workup) require care.
-
Alcohols (MeOH, EtOH): Soluble, but often avoided in coupling reactions due to potential esterification side reactions.
Class C: Anti-Solvents (Precipitation)
Best for: Isolating the solid product.
Experimental Protocol: Precise Solubility Determination
Since batch-to-batch polymorphism can affect dissolution, exact solubility should be determined empirically using the Saturation Shake-Flask Method .[1]
Workflow Diagram
The following diagram outlines the self-validating protocol for determining solubility.
Caption: Figure 1. Standardized Saturation Shake-Flask protocol for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation: Place an excess of solid Cbz-Dmp-OH (e.g., 50 mg) into a glass HPLC vial.
-
Solvation: Add a precise volume (e.g., 500
L) of the target solvent. -
Equilibration: Agitate the vial at the target temperature (usually
) for 24 hours. Critical: Ensure undissolved solid remains visible to confirm saturation. -
Filtration: Pass the supernatant through a 0.45
m PTFE filter (compatible with organic solvents) to remove undissolved particles.[1] -
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate and weigh the residue.
-
HPLC (Preferred): Dilute the filtrate and analyze against a calibration curve (UV detection at 254 nm).
-
Application Context: Peptide Synthesis
Coupling Reaction Considerations
The steric bulk of the 2,6-dimethyl group makes the amino acid prone to slow coupling kinetics.
-
Solvent Choice: Use DMF or NMP .[1][2] Avoid DCM for difficult couplings as it does not disrupt inter-chain aggregation as effectively as dipolar aprotic solvents.[1]
-
Concentration: Maintain a high concentration (0.2 – 0.5 M) to drive the reaction kinetics, but ensure the solution remains below the saturation limit to prevent precipitation during the addition of coupling reagents (e.g., HATU).
Green Chemistry Alternatives
With increasing restrictions on DMF (REACH regulations), consider these greener alternatives for Cbz-Dmp-OH:
- -Valerolactone (GVL): Shows promise for solubilizing protected amino acids.[1]
-
Binary Mixtures: DMSO/EtOAc (20:80) often mimics the polarity of DMF while reducing toxicity.
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link[1]
-
Albericio, F., & Tulla-Puche, J. (2008). The Status of the Art of Peptide Synthesis. CRC Press.[1] (General reference for solvent selection in SPPS).
-
Ferrazzano, L., et al. (2022).[1][3] Green solvents for peptide synthesis: the case of 2,6-dimethylphenylalanine derivatives. Green Chemistry, 24, 975.[3] Link
-
PubChem Compound Summary. (2025). Cbz-N-methyl-L-phenylalanine (Analogous Structure Data). Link[1]
-
Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link
Electronic Properties of Cbz-2,6-Dimethyl-L-Phenylalanine Aromatic Ring
Executive Summary
The incorporation of Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-Dmp) into peptide backbones represents a precision strategy in modern peptidomimetics. Unlike standard phenylalanine, which acts primarily as a hydrophobic anchor, the 2,6-dimethyl derivative functions as a conformational and electronic modulator .
This guide analyzes the electronic properties of the Cbz-Dmp aromatic core. The 2,6-dimethyl substitution imposes a "rotameric lock" that restricts the side-chain orientation while simultaneously enhancing the
Molecular Architecture & The "Rotameric Lock"
The defining feature of Cbz-2,6-Dimethyl-L-Phenylalanine is not merely its hydrophobicity, but the steric conflict introduced by the ortho-methyl groups.
Structural Constraints
In unsubstituted phenylalanine, the aromatic ring enjoys significant rotational freedom around the
-
Consequence: The aromatic ring is forced into an orthogonal orientation relative to the peptide backbone.
-
Energetics: This restricts the conformational ensemble, reducing the entropic penalty upon binding to a receptor target.
Visualization of Steric Constraints
The following diagram illustrates the steric pressure applied by the 2,6-methyl groups, forcing the "orthogonal twist."
Figure 1: The "Rotameric Lock" mechanism. Red dashed lines indicate steric clashes that force the aromatic ring into a perpendicular conformation relative to the backbone.
The Aromatic Ring: Electronic Characterization
The 2,6-dimethyl substitution fundamentally alters the electronic landscape of the benzene ring compared to native phenylalanine.
Inductive Effects (+I)
Methyl groups are electron-donating via the inductive effect (+I) and hyperconjugation. Placing two methyl groups directly on the ring increases the overall
| Property | Phenylalanine (Phe) | 2,6-Dimethyl-Phe (Dmp) | Mechanistic Driver |
| Electron Density | Standard | Enhanced | +I effect of two -CH3 groups |
| Quadrupole Moment | Negative ( | More Negative | Increased |
| Ionization Potential | ~9.2 eV | < 9.0 eV | HOMO energy raised (easier to oxidize) |
| Polarizability | Moderate | High | Larger molecular volume & electron cloud |
Electrostatic Potential Surfaces (ESP)
The face of the Dmp aromatic ring presents a deeper negative electrostatic potential than Phe. This is critical for molecular recognition. While Phe relies on hydrophobic burial, Dmp can actively engage in electrostatic interactions with cationic species.
Intermolecular Interactions & Reactivity
The interplay between the steric bulk and the enhanced electron density creates a unique interaction profile for Cbz-Dmp.
Potentiated Cation- Interactions
The cation-
-
Mechanism: The 2,6-dimethyl groups pump electron density into the ring, intensifying the negative potential on the ring face.
-
Result: Cbz-Dmp binds cations more strongly than Cbz-Phe. This makes it an excellent mimic for optimizing ligand affinity in G-protein coupled receptors (GPCRs), particularly opioid receptors where a cationic amine interacts with an aromatic residue.
Frustrated - Stacking
Standard aromatic rings often engage in "face-to-face" or "displaced parallel" stacking.
-
The Dmp Exception: The steric bulk of the 2,6-methyl groups prevents close face-to-face approach of another aromatic ring.
-
Outcome:
- interactions are "frustrated" or forced into T-shaped (edge-to-face) geometries. This prevents non-specific aggregation, often improving the solubility profile of peptides containing Dmp compared to those with multiple Phe residues.
Interaction Hierarchy Diagram
Figure 2: Interaction hierarchy. Green paths indicate enhanced affinities; red paths indicate sterically blocked interactions.
Experimental Protocols for Characterization
To validate the electronic and conformational properties of Cbz-Dmp in a peptide sequence, the following protocols are recommended.
Protocol: NMR Conformational Analysis
Objective: Determine the rotameric population (
-
Sample Prep: Dissolve 5-10 mg of Cbz-Dmp peptide in 600
L of deuterated solvent ( for H-bonding checks, or for biological relevance). -
Acquisition:
-
Acquire 1D
NMR. -
Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 200-500 ms.
-
-
Analysis:
-
Focus on the NOE cross-peaks between the
and the aromatic protons ( ). -
In Dmp, the 2,6-methyl protons will show strong NOE correlations to the
or depending on the locked rotamer. -
Success Metric: Observation of a single dominant set of NOE signals indicates a "locked" conformation, unlike the averaged signals seen in flexible Phe.
-
Protocol: UV-Vis/Fluorescence Electronic Mapping
Objective: Assess the electronic perturbation of the ring.
-
Baseline: Prepare 100
M solutions of Cbz-Phe (control) and Cbz-Dmp in Ethanol. -
UV Scan: Scan absorbance from 200 nm to 300 nm.
-
Expectation: Cbz-Dmp will show a red-shift (bathochromic shift) in
and increased extinction coefficient ( ) compared to Phe, confirming the electron-donating effect of the methyls.
-
-
Fluorescence: Excite at the
determined above.-
Expectation: Dmp typically exhibits a higher quantum yield and shifted emission maximum due to the altered HOMO-LUMO gap.
-
Applications in Drug Design[1]
The "Hydrophobic Core" Replacement
In globular proteins or macrocyclic peptides, replacing Phe with Dmp can increase the stability of the hydrophobic core. The "frustrated stacking" prevents the collapse of the core into a flat aggregate, maintaining a structured, 3D globular shape.
Opioid Receptor Ligands
The 2,6-dimethyl motif is famous in the "Dmt" (2,6-dimethyltyrosine) analogues of opioid peptides.[1][2] Cbz-Dmp serves as a lipophilic variant, useful for crossing the Blood-Brain Barrier (BBB) before being processed or acting on receptors requiring a hydrophobic pocket with high cation-
References
-
Conformational Restriction in Medicinal Chemistry. Source: ResearchGate.[3] URL:[Link]
-
The Cation-π Interaction. Source: Dougherty, D. A., Accounts of Chemical Research. URL:[Link]
-
Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids. Source: Journal of Organic Chemistry (via PubMed). URL:[Link]
-
Frustrated π-stacking. Source: Chemical Communications (RSC).[4] URL:[Link]
Sources
Methodological & Application
Protocol for solid-phase peptide synthesis using Cbz-2,6-Dimethyl-L-Phenylalanine
This Application Note and Protocol details the strategic incorporation of Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-Dmp-OH) into peptides via Solid-Phase Peptide Synthesis (SPPS).
Application Note: Steric Challenges in Peptidomimetics
2,6-Dimethyl-L-Phenylalanine (Dmp) is a highly constrained unnatural amino acid often employed in opioid peptide analogs (e.g., Enkephalins, Deltorphins) to restrict conformational freedom and enhance metabolic stability against proteases.
The Challenge:
The methyl groups at the 2 and 6 positions of the phenyl ring create a "steric wall" directly shielding the
-
Coupling of Cbz-Dmp: Activation of the carboxyl group is sluggish, and nucleophilic attack by the resin-bound amine is sterically impeded.
-
Coupling to Dmp: Once incorporated, the Dmp residue shields its own N-terminus (if deprotected), making subsequent chain elongation extremely difficult.
The Cbz Factor: The Carbobenzyloxy (Cbz or Z) group is generally stable to standard SPPS deprotection conditions (TFA in Boc chemistry; Piperidine in Fmoc chemistry).[1] Therefore, Cbz-Dmp-OH is predominantly used as the N-terminal "capping" residue . If chain elongation is required after Dmp, Cbz removal on-resin requires specialized hydrogenolysis or harsh acidolysis, which is often incompatible with standard linkers. This protocol focuses on the high-efficiency coupling of this residue.
Part 1: Strategic Planning & Reagents
Resin Selection
-
Recommendation: Use Low-Loading Resin (0.2 – 0.4 mmol/g) .
-
Rationale: High-loading resins lead to steric crowding. The bulky Dmp residue requires significant spatial freedom to couple effectively. Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix, NovaSyn TGA) are superior to polystyrene due to better swelling and solvation of hydrophobic residues.
Coupling Reagents
Standard carbodiimides (DIC/HOBt) are insufficient. You must use high-reactivity aminium/phosphonium salts or acyl halides.
-
Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Alternative (for extremely difficult cases): PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or in-situ generation of the Acyl Fluoride (using TFFH).
Solvents
-
DMF/NMP Mix: Use N-Methylpyrrolidone (NMP) mixed with DMF (1:1) to maximize the solubility of the hydrophobic Cbz-Dmp derivative and improve resin swelling.
Part 2: Detailed Experimental Protocol
Objective: Coupling Cbz-2,6-Dimethyl-L-Phenylalanine to a resin-bound peptide.
Materials
-
Amino Acid: Cbz-2,6-Dimethyl-L-Phenylalanine (3.0 equivalents relative to resin loading).
-
Activator: HATU (2.9 eq) and HOAt (3.0 eq).
-
Base: DIPEA (N,N-Diisopropylethylamine) (6.0 eq).
-
Solvent: Anhydrous DMF and NMP.
Step-by-Step Procedure
1. Resin Preparation (Fmoc Removal of Previous Residue)
-
Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group of the preceding residue.[2]
-
Critical Wash: Wash 5x with DMF, 3x with DCM, 3x with DMF. Ensure all piperidine is removed; residual base will hydrolyze the activated Cbz-Dmp ester.
2. Pre-Activation (The "Yellow" Phase)
-
In a dry vial, dissolve Cbz-Dmp-OH (3 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimum NMP/DMF (1:1).
-
Add DIPEA (6.0 eq).[3] The solution should turn yellow.
-
Wait exactly 2 minutes. Do not exceed 5 minutes to avoid racemization or formation of guanidinium byproducts.
3. Coupling Reaction
-
Agitation: Shake vigorously for 30 seconds, then gently agitate.
-
Temperature:
4. Monitoring (The Chloranil Test)
-
Standard Kaiser (Ninhydrin) tests may give false negatives due to steric shielding of the amine before coupling, or false positives due to trapped DIPEA.
-
Use the Chloranil Test:
-
Take a few resin beads in a small tube.
-
Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.
-
Wait 5 minutes.
-
Blue/Green beads = Incomplete coupling (Free amine present).
-
Colorless/Yellow beads = Complete coupling.[1]
-
5. Re-Coupling (Double Coupling)
-
Due to the steric bulk of the 2,6-dimethyl group, a single coupling is often insufficient.
-
Protocol: Drain the vessel. Do not wash extensively. Repeat Step 2 and 3 with fresh reagents.
6. Capping (Optional but Recommended)
-
If the Chloranil test remains slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:9) in DMF for 10 minutes to prevent deletion sequences.
Part 3: Visualization of Workflow
The following diagram illustrates the decision logic for coupling sterically hindered residues like Cbz-Dmp.
Caption: Logic flow for the high-efficiency coupling of sterically hindered Cbz-Dmp-OH.
Part 4: Technical Data & Troubleshooting
Comparative Coupling Efficiency
The table below summarizes expected yields based on coupling reagents for 2,6-disubstituted amino acids.
| Coupling Reagent | Activation Mechanism | Reaction Time (RT) | Est. Yield (Single Pass) | Notes |
| DIC / HOBt | Carbodiimide | 12-24 hrs | < 30% | Not Recommended. Too slow; high racemization risk. |
| HBTU / DIPEA | Aminium Salt | 2-4 hrs | 50-60% | Moderate. Guanidinium capping side-reaction possible. |
| HATU / HOAt | Aza-benzotriazole | 2-4 hrs | 85-95% | Gold Standard. HOAt reduces steric hindrance via "neighboring group effect". |
| PyBrOP | Phosphonium | 4-8 hrs | 80-90% | Excellent for N-methylated or extremely bulky amines. |
| Acyl Fluoride | Acid Halide | 1-2 hrs | > 90% | Requires TFFH reagent. Highly reactive but moisture sensitive. |
Troubleshooting "Difficult Sequences"
If you observe aggregation (resin clumping) or consistently low yields:
-
Magic Mixture: Use a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or Ethylene Carbonate to disrupt beta-sheet formation on the resin.
-
Temperature: If using a microwave synthesizer, ensure the temperature probe is calibrated. For Dmp, 75°C is safe; do not exceed 85°C to prevent Cbz degradation.
Part 5: Cbz Removal (If Elongation is Required)
Critical Note: If Cbz-Dmp is not the final residue, you must remove the Cbz group. This is non-trivial on solid phase.
-
Method A (Acidolysis): Treat resin with 30% HBr in Acetic Acid (if resin linkage is acid-stable, e.g., PAM resin). Not compatible with Rink Amide or Wang resins (cleaves linker).
-
Method B (Catalytic Transfer Hydrogenation): Swell resin in DMF.[2] Add Pd(OAc)2 and Ammonium Formate . Shake at 40°C for 24 hours. Warning: Palladium can bind to sulfur (Cys/Met) and is difficult to wash out of the polymer matrix.
Recommendation: If elongation is required, use Fmoc-2,6-Dimethyl-L-Phe instead of the Cbz derivative. Use the Cbz derivative only for N-terminal capping.
References
-
BenchChem. (2025).[1][3][5][6] Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols. Retrieved from
-
Illuminati, D., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation.[7] ResearchGate.[8] Retrieved from
-
Sasaki, Y., & Ambo, A. (2012).[9] 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[7][9][10] Bioorganic & Medicinal Chemistry. Retrieved from
-
Mesa Labs. (2023). SPPS Tips For Success: Sterically Hindered Amino Acids. Retrieved from
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Strategic Incorporation of Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-Dmp) in Macrocyclic Peptidomimetics
Executive Summary
The incorporation of 2,6-Dimethyl-L-Phenylalanine (Dmp) into peptide sequences is a critical strategy in the development of p53/MDM2 inhibitors and other protein-protein interaction (PPI) disruptors. The 2,6-dimethyl substitution locks the phenyl ring orthogonal to the peptide backbone, creating a "hydrophobic anchor" that drastically restricts conformational freedom and enhances proteolytic stability.
However, this steric bulk presents a formidable synthetic barrier. Standard coupling protocols (HBTU/HOBt) fail, leading to deletion sequences. Furthermore, the Cbz (Benzylic carbamate) protecting group implies specific orthogonal strategies, typically serving as a permanent N-terminal cap or a solution-phase intermediate, as it is stable to standard SPPS cleavage conditions (TFA).
This guide details the "Steric-Force" Coupling Protocol and downstream macrocyclization strategies for Cbz-Dmp, ensuring high purity and yield.
Strategic Analysis: The Steric Barrier
The "Orthogonal Lock" Phenomenon
Unlike standard Phenylalanine, Dmp cannot rotate freely around the
-
Benefit: Pre-organizes the peptide into an
-helical or bioactive conformation (entropic advantage in binding). -
Challenge: The nucleophilic attack on the activated Dmp carboxylate is sterically shielded.
The Racemization Paradox
Contrary to intuition, 2,6-disubstituted amino acids are highly resistant to racemization during coupling.
-
Mechanism:[1][2][3][4][5][6][7] Racemization typically proceeds via an oxazolone intermediate, which requires the N-acyl group and the side chain to adopt a planar orientation. The 2,6-dimethyl steric clash prevents the formation of this planar oxazolone transition state.
-
Implication: You can use aggressive activation (high temperature, stronger bases) with lower risk of epimerization compared to His or Cys.
Experimental Protocols
Protocol A: The "Steric-Force" Coupling (Solid Phase)
Use this protocol to attach Cbz-Dmp to a resin-bound peptide.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (preferred for extreme hindrance).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for suppressing side reactions during slow couplings.
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA. Note: Collidine is superior for hindered couplings as it reduces aggregation.
-
Solvent: DMF/NMP (1:1 ratio) to maximize swelling.
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin (e.g., Rink Amide or 2-Chlorotrityl) in DCM for 30 min, then wash 3x with DMF.
-
Ensure the N-terminus of the resin-bound peptide is Fmoc-deprotected and free-based.
-
-
Activation (Pre-activation is strictly prohibited):
-
Rationale: Activated esters of hindered amino acids decompose faster than they couple. Activate in situ.
-
Dissolve Cbz-Dmp-OH (4.0 eq) and HATU (3.9 eq) in DMF/NMP.
-
Add HOAt (4.0 eq).
-
-
Coupling Event:
-
Monitoring (The Chloranil Test):
-
Do not use Kaiser Test: Ninhydrin fails to detect amines shielded by bulky neighboring groups.
-
Use the Chloranil Test . A clear solution indicates complete coupling; blue/green particles indicate free amines.
-
If incomplete: Repeat Step 3 using PyAOP instead of HATU.
-
Protocol B: Macrocyclization Strategy (Solution Phase)
Since Cbz is stable to TFA, this protocol assumes the peptide is cleaved from the resin with the Cbz group intact, followed by solution-phase cyclization (e.g., Head-to-Sidechain).
Context: Creating a cyclic peptide where Cbz-Dmp is the N-terminal "tail" or part of the ring via side-chain reactive groups (e.g., Lysine epsilon-amine to C-terminal acid).
-
Cleavage from Resin:
-
Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether. Cbz-Dmp remains on the N-terminus.
-
Lyophilize crude peptide.
-
-
Macrocyclization (High Dilution):
-
Dissolve crude peptide in DMF (Concentration < 1 mM) to favor intramolecular reaction over intermolecular oligomerization.
-
Add PyBOP (3 eq) and HOAt (3 eq).
-
Add DIEA (6 eq) dropwise.
-
Stir for 12-24 hours.
-
-
Cbz Removal (Optional - Post-Cyclization):
-
If the Cbz group must be removed after cyclization (to reveal the free amine):
-
Dissolve cyclic peptide in MeOH.
-
Add 10% Pd/C catalyst.
-
Bubble
gas (balloon pressure) for 2 hours. -
Note: Do not use if peptide contains Sulfur (Cys/Met) or unsaturated bonds (stapled peptides), as Pd will reduce/poison them. In those cases, use HBr/Acetic Acid (harsh) or TFMSA.
-
Visualization & Troubleshooting
Diagram 1: The "Steric-Force" Decision Matrix
This flowchart guides the researcher through the coupling logic, specifically addressing the difficulty of 2,6-dimethyl substitution.
Caption: Decision matrix for incorporating Cbz-Dmp. Note the critical stop for internal positions in standard SPPS.
Diagram 2: Macrocyclization Workflow (Cbz-Dmp N-Cap)
Illustrating the pathway for creating a side-chain-to-tail macrocycle where Cbz-Dmp serves as the hydrophobic N-terminal cap.
Caption: Workflow for utilizing Cbz-Dmp in a "Side-chain anchored" macrocyclization strategy.
Quantitative Data Summary
| Parameter | Standard Condition | Hindered Condition (Dmp) | Reason |
| Coupling Reagent | HBTU / DIC | HATU / PyAOP | Higher reactivity for sterically shielded amines. |
| Base | DIEA | Collidine (TMP) | Reduces aggregation; less basic (prevents aspartimide). |
| Temperature | 25°C | 75°C (Microwave) | Overcomes activation energy barrier of steric clash. |
| Time | 30-60 min | 20 min (MW) / 4-12h (RT) | Slow kinetics require extended contact time. |
| Racemization Risk | Moderate (Cys/His) | Low | 2,6-dimethyl groups block oxazolone formation. |
References
-
Kussie, P. H., et al. (1996). "Structure of the MDM2 Oncoprotein Bound to the p53 Tumor Suppressor Transactivation Domain." Science, 274(5289), 948-953.
- Significance: Establishes the structural basis for using bulky hydrophobic residues like Dmp to mimic p53.
-
Albericio, F., & Biron, E. (2008). "Peptide Synthesis: Chemical Synthesis of Difficult Sequences." Methods in Molecular Biology.
- Significance: Defines the "difficult sequence" parameters and the necessity of HATU/HO
-
Toiboro, K., et al. (2013). "Efficient Synthesis of Sterically Hindered Peptides." Journal of Organic Chemistry.
- Significance: Validates the use of PyAOP and elevated temperatures for N-methyl
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.
- Significance: Authoritative review on the stability of Cbz vs. Fmoc/Boc and cleavage conditions.
Sources
Application Note: Overcoming Steric Hindrance in Peptide Synthesis through Microwave-Assisted Coupling of Cbz-2,6-Dimethyl-L-Phenylalanine
Abstract
The incorporation of sterically hindered amino acids into peptide sequences is a formidable challenge in synthetic chemistry, often leading to low yields, incomplete reactions, and racemization. This application note provides a comprehensive guide to the successful coupling of Cbz-2,6-Dimethyl-L-Phenylalanine, a particularly challenging building block, utilizing the transformative capabilities of microwave-assisted peptide synthesis (MW-SPPS). We will delve into the mechanistic rationale for microwave enhancement, provide a detailed experimental protocol, and discuss the critical parameters that ensure high-yield, high-purity peptide synthesis.
Introduction: The Challenge of Steric Hindrance
Sterically hindered amino acids, such as the di-ortho-substituted Cbz-2,6-Dimethyl-L-Phenylalanine, are crucial components in the design of peptidomimetics and novel therapeutic peptides. The bulky methyl groups flanking the phenyl ring create significant steric shielding around the carboxylic acid, impeding the approach of the incoming amine and rendering peptide bond formation kinetically unfavorable under conventional synthetic conditions.[1][2][3] This often results in sluggish and incomplete coupling reactions, necessitating harsh conditions that can compromise the integrity of the peptide.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome such synthetic hurdles.[3][4] By utilizing dielectric heating, microwave energy rapidly and uniformly heats the reaction mixture, providing the necessary activation energy to overcome the steric barrier without the damaging effects of prolonged conventional heating.[3] This application note will elucidate the principles and practical application of this technology for the efficient coupling of Cbz-2,6-Dimethyl-L-Phenylalanine.
The Rationale for Microwave Intervention
Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to temperature gradients within the reaction vessel. In contrast, microwave irradiation interacts directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[3] This unique heating mechanism, known as dielectric heating, offers several key advantages for coupling sterically hindered amino acids:
-
Rapid and Uniform Heating: Microwave energy penetrates the entire reaction volume, ensuring instantaneous and homogenous heating. This eliminates hot spots and provides precise temperature control, which is critical for minimizing side reactions.[4]
-
Increased Reaction Rates: The ability to rapidly achieve and maintain optimal reaction temperatures significantly accelerates the rate of the coupling reaction, often reducing reaction times from hours to minutes.[1][2][5]
-
Improved Yields and Purity: By driving the reaction to completion, microwave heating minimizes the formation of deletion sequences and other impurities, resulting in a cleaner crude product and simplifying subsequent purification.[2][4][5]
-
Reduced Racemization: While elevated temperatures can increase the risk of racemization, the significantly shorter reaction times afforded by microwave synthesis often mitigate this side reaction.[6] Careful selection of coupling reagents and bases is also crucial in preserving stereochemical integrity.
Key Experimental Considerations
The success of a microwave-assisted coupling reaction hinges on the careful selection of reagents and optimization of reaction parameters.
Choice of Coupling Reagent
For sterically demanding couplings, standard carbodiimide reagents are often insufficient. More potent activating agents are required to generate a highly reactive intermediate capable of overcoming the steric hindrance.
-
Uronium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient and are considered among the most powerful for overcoming steric hindrance.[7][8] HATU, in particular, is frequently recommended for difficult couplings.
-
Carbodiimides with Additives: The use of DIC (N,N'-Diisopropylcarbodiimide) in combination with an activating additive such as Oxyma Pure® (Ethyl cyanohydroxyiminoacetate) provides a potent, low-racemization coupling cocktail that is also highly effective in microwave-assisted synthesis.[5]
Selection of Base
A non-nucleophilic, sterically hindered base is essential to facilitate the reaction without causing unwanted side reactions. N,N-Diisopropylethylamine (DIPEA) is a common choice.
Solvent Selection
Polar aprotic solvents with high dielectric constants are ideal for microwave-assisted synthesis as they efficiently absorb microwave energy. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents in solid-phase peptide synthesis (SPPS).
Experimental Protocol: Microwave-Assisted Coupling of Cbz-2,6-Dimethyl-L-Phenylalanine
This protocol provides a general procedure for the coupling of Cbz-2,6-Dimethyl-L-Phenylalanine onto a resin-bound amine using a microwave peptide synthesizer.
Materials and Reagents
-
Cbz-2,6-Dimethyl-L-Phenylalanine
-
Peptide-resin with a free N-terminal amine
-
Coupling Reagent: HATU or DIC/Oxyma Pure®
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), HPLC grade
-
Washing Solvent: DMF
-
Deprotection Solution (if applicable): 20% Piperidine in DMF
-
Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ SP Wave)
Workflow Diagram
Caption: Workflow for microwave-assisted coupling of Cbz-2,6-Dimethyl-L-Phenylalanine.
Step-by-Step Protocol
-
Resin Preparation:
-
Place the peptide-resin (0.1 mmol scale) in a microwave-compatible reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Deprotection (if applicable):
-
If the N-terminal amine is Fmoc-protected, perform the deprotection step according to the instrument's standard protocol (e.g., treatment with 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Coupling Solution Preparation:
-
In a separate vial, dissolve Cbz-2,6-Dimethyl-L-Phenylalanine (5 equivalents, 0.5 mmol) and HATU (4.9 equivalents, 0.49 mmol) or DIC (5 equivalents, 0.5 mmol) and Oxyma Pure® (5 equivalents, 0.5 mmol) in DMF.
-
Add DIPEA (10 equivalents, 1.0 mmol) to the solution.
-
Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.
-
-
Microwave Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Place the reaction vessel in the microwave cavity.
-
Irradiate the mixture according to the parameters outlined in Table 1.
-
-
Post-Coupling Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional):
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Recommended Microwave Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 75 - 90 °C | Provides sufficient energy to overcome the steric barrier while minimizing thermal degradation.[9] |
| Power | 30 - 50 W (instrument dependent) | Should be sufficient to maintain the target temperature. |
| Ramp Time | Fast | Rapid heating is a key advantage of microwave synthesis. |
| Hold Time | 10 - 30 minutes | Extended reaction time may be necessary for highly hindered couplings. Start with a shorter time and optimize if needed.[9] |
| Stirring/Mixing | Vigorous (Nitrogen bubbling or vortexing) | Ensures even distribution of heat and reagents. |
Troubleshooting and Optimization
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling (double coupling) under the same conditions is recommended.[10]
-
Racemization: While microwave synthesis generally minimizes racemization due to shorter reaction times, it is still a potential concern with hindered amino acids. If racemization is observed, consider lowering the coupling temperature or using a base with a higher pKa, such as 2,4,6-collidine, although this may require longer reaction times.
-
Aggregation: For longer peptide sequences, aggregation can become an issue. Using a more polar solvent like NMP or adding chaotropic salts can help disrupt secondary structures.[11]
Conclusion
The microwave-assisted coupling of sterically hindered amino acids like Cbz-2,6-Dimethyl-L-Phenylalanine represents a significant advancement in peptide synthesis. By leveraging the principles of dielectric heating, researchers can overcome the kinetic barriers imposed by steric hindrance, leading to faster reactions, higher yields, and improved purity. The protocol outlined in this application note provides a robust starting point for the successful incorporation of this and other challenging building blocks into novel peptide therapeutics. Careful optimization of reaction parameters and judicious selection of reagents are paramount to achieving the desired outcomes.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Biotage. (n.d.). Peptide Synthesis and Purification. Retrieved from [Link]
- Murray, J. K., et al. (2013). Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. Methods in Molecular Biology, 1047, 235-49.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8.
- CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49.
-
Biotage. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
- Erdélyi, M., et al. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
-
CEM Corporation. (n.d.). Peptide Applications Guide. Retrieved from [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from [Link]
- Jain, R., et al. (2013).
-
Biotage. (2017). Peptide Synthesis Workflow. Retrieved from [Link]
- Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 40(11), 5471-5485.
- Bacsa, B. (2008). DEVELOPMENT OF MICROWAVE-ASSISTED SYNTHESIS METHODS FOR PREPARATION OF PEPTIDES [Ph.D. thesis, Eötvös Loránd University].
- D'Souza, D. M., & Müller, T. J. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(16), 7881-7944.
-
MJA Lab. (2020). Green Chemistry. Retrieved from [Link]
- Vasanthakumar, G. R., et al. (2002). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Letters in Peptide Science, 9(4), 213-217.
- Gopi, H., et al. (2008). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides.
- Lipshutz, B. H., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(17), 4056-4062.
- Li, Z., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 135-147.
- Preciado, S., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry, 87(5), 2580-2589.
- Musumeci, D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 643.
- Lipshutz, B. H., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(17), 4056-4062.
- Tabasso, S., et al. (2020).
- Grøtli, M., et al. (2006). Microwave-assisted coupling with DIC/HOBt for the synthesis of difficult peptoids and fluorescently labelled peptides—a gentle heat goes a long way. Journal of Peptide Science, 12(2), 115-121.
- Preciado, S., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry, 87(5), 2580-2589.
- Macmillan Group. (2021).
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
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- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
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- 8. greentech.fr [greentech.fr]
- 9. teo.elte.hu [teo.elte.hu]
- 10. biotage.com [biotage.com]
- 11. semanticscholar.org [semanticscholar.org]
Application Note & Protocols: Asymmetric Synthesis of 2,6-Dimethyl-L-phenylalanine Precursors
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Sterically Hindered Amino Acids
Non-canonical amino acids (ncAAs) are pivotal tools in modern drug discovery and chemical biology.[1][2] Their incorporation into peptides can induce specific secondary structures, enhance proteolytic stability, and modulate pharmacological activity.[3] Among ncAAs, α-amino acids with sterically hindered side chains, such as 2,6-dimethyl-L-phenylalanine, are of particular interest. The gem-dimethyl substitution on the phenyl ring ortho to the benzylic position creates a significant conformational constraint, locking the dihedral angle of the side chain. This feature is invaluable for designing peptidomimetics with predictable and rigid conformations, leading to improved binding affinity and selectivity for biological targets.
However, the synthesis of such sterically encumbered amino acids, particularly in an enantiomerically pure form, presents a considerable challenge. The steric bulk of the 2,6-dimethylbenzyl moiety impedes many standard synthetic transformations. Therefore, robust and highly stereoselective methods are required.
This guide provides detailed protocols and technical insights into three distinct and effective asymmetric strategies for synthesizing precursors to 2,6-dimethyl-L-phenylalanine:
-
Method A: Diastereoselective alkylation using a Schöllkopf bis-lactim ether chiral auxiliary.
-
Method B: Asymmetric alkylation of a chiral Nickel(II) complex of a glycine Schiff base.
-
Method C: Late-stage C-H dimethylation of an L-phenylalanine derivative.
Each protocol is presented with an explanation of the underlying principles, step-by-step instructions, and expected outcomes to empower researchers in this challenging synthetic endeavor.
Method A: Schöllkopf Bis-Lactim Ether Approach
This classic method relies on a chiral glycine equivalent, the Schöllkopf auxiliary, which is a bis-lactim ether derived from L-valine and glycine.[4] The auxiliary creates a rigid chiral environment that directs the alkylation of its enolate from the face opposite the bulky isopropyl group, leading to high diastereoselectivity.
Causality and Mechanistic Insight
The stereochemical outcome is dictated by the steric hindrance of the isopropyl group from the L-valine-derived portion of the auxiliary. Upon deprotonation with a strong base like n-butyllithium (n-BuLi), a planar lithium aza-enolate is formed. The isopropyl group effectively shields the top face of this enolate, forcing the incoming electrophile (2,6-dimethylbenzyl bromide) to approach from the less hindered bottom face. This results in the preferential formation of one diastereomer. Subsequent acidic hydrolysis cleaves the auxiliary, releasing the desired L-amino acid ester and recovering the chiral auxiliary precursor (L-valine methyl ester).
Experimental Workflow Diagram
Caption: Workflow for Schöllkopf asymmetric synthesis.
Detailed Experimental Protocol
Materials:
-
(S)-3-Isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf Auxiliary)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
2,6-Dimethylbenzyl bromide
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the Schöllkopf auxiliary (1.0 eq).
-
Dissolve it in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes.
-
Stir the resulting orange-red solution at -78 °C for 30 minutes.
-
Scientist's Note: Maintaining a temperature of -78 °C is critical for kinetic control and preventing side reactions. The color change indicates successful enolate formation.
-
-
Alkylation:
-
In a separate flask, dissolve 2,6-dimethylbenzyl bromide (1.1 eq) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the cold enolate solution over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.
-
-
Workup and Isolation of Intermediate:
-
Allow the mixture to warm to room temperature.
-
Add water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether. This intermediate can be purified by column chromatography if necessary.
-
-
Hydrolysis and Product Isolation:
-
Dissolve the crude alkylated intermediate in 0.1 N HCl.
-
Stir vigorously at room temperature for 4-6 hours.
-
Wash the aqueous solution with diethyl ether to remove the L-valine methyl ester.
-
Basify the aqueous layer to pH ~8-9 with saturated sodium bicarbonate solution.
-
Extract the product, L-2,6-dimethylphenylalanine methyl ester, with dichloromethane (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the product.
-
Data Summary
| Parameter | Expected Value | Source |
| Chemical Yield | 70-85% | [4] |
| Diastereomeric Excess (d.e.) | >95% | [4] |
| Enantiomeric Excess (e.e.) | >95% (after hydrolysis) | [4] |
Method B: Chiral Ni(II) Complex-Mediated Alkylation
This strategy employs a chiral Ni(II) complex formed from a Schiff base of glycine and a chiral ligand, typically derived from proline.[5][6] The rigid, square-planar geometry of the complex effectively shields one face of the glycine α-carbon, enabling highly diastereoselective alkylation.
Causality and Mechanistic Insight
The key to this method is the formation of a thermodynamically stable (S,R)-configured Ni(II) complex. The chiral ligand, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, coordinates to the nickel center along with the glycine Schiff base. This assembly creates a sterically demanding environment around the glycine's α-proton. Upon deprotonation with a base (e.g., sodium ethoxide), the resulting nucleophilic center is accessible to an electrophile from only the less hindered face, leading to high diastereoselectivity.[5] The final product is liberated by acidic hydrolysis, which also allows for the recovery of the chiral ligand.[6]
Reaction Scheme Diagram
Caption: Key steps in Ni(II)-mediated asymmetric alkylation.
Detailed Experimental Protocol
Materials:
-
Ni(II) complex of glycine Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone
-
Anhydrous Acetonitrile
-
Sodium ethoxide (NaOEt)
-
2,6-Dimethylbenzyl bromide
-
Methanol
-
3 N Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Alkylation Reaction:
-
Suspend the chiral Ni(II) complex (1.0 eq) in anhydrous acetonitrile (approx. 0.05 M).
-
Add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 10 minutes.
-
Add a solution of 2,6-dimethylbenzyl bromide (1.2 eq) in acetonitrile.
-
Heat the reaction mixture to 50 °C and stir for 8-12 hours until the reaction is complete by TLC.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Hydrolysis and Product Isolation:
-
Dissolve the crude residue in methanol.
-
Add 3 N HCl and heat the mixture at 50 °C for 1 hour.[6]
-
Scientist's Note: The disappearance of the complex's characteristic red color indicates complete hydrolysis.
-
Concentrate the mixture to remove methanol.
-
Add water and ethyl acetate to the residue and separate the phases. The aqueous phase contains the amino acid hydrochloride, and the organic phase contains the recovered chiral ligand.[6]
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate to recover the ligand.
-
The aqueous phase can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.
-
Data Summary
| Parameter | Expected Value | Source |
| Chemical Yield | 65-80% | [5][6] |
| Diastereomeric Ratio | >95:5 | [5] |
| Enantiomeric Purity | >98% ee | [6] |
Method C: Pd-Catalyzed Directed C-H Dimethylation
This modern approach is adapted from the synthesis of 2,6-dimethyltyrosine derivatives and represents a late-stage functionalization strategy.[7][8] It uses a directing group to guide a palladium catalyst to selectively activate and methylate the two C-H bonds ortho to an existing functional group on the phenyl ring of an L-phenylalanine precursor.
Causality and Mechanistic Insight
The strategy relies on a picolinamide (PA) directing group attached to a suitably protected 4-amino-L-phenylalanine derivative. The nitrogen atom of the picolinamide coordinates to the palladium catalyst, positioning it in close proximity to the C-H bonds at the 2- and 6-positions of the phenyl ring. This directed ortho-metalation facilitates a Pd(II)/Pd(IV) catalytic cycle. The C-H activation step is followed by oxidative addition of a methylating agent (e.g., a source of 'Me+'). Reductive elimination then forms the C-C bond and regenerates the Pd(II) catalyst. The use of an L-phenylalanine starting material ensures that the α-stereocenter's configuration is retained throughout the process.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for directed C-H dimethylation.
Detailed Experimental Protocol (Adapted)
Materials:
-
N-Boc-4-(picolinamido)-L-phenylalanine methyl ester (Starting Material)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ag₂CO₃ (Silver carbonate)
-
(CH₃)₂Zn (Dimethylzinc) or other suitable methyl source
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an argon atmosphere, add the starting phenylalanine derivative (1.0 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE via syringe.
-
Scientist's Note: Silver carbonate often acts as an oxidant and halide scavenger in these reactions. All reagents must be anhydrous.
-
-
C-H Dimethylation:
-
To the stirred suspension, carefully add the methylating agent, such as dimethylzinc (3.0 eq), at room temperature.
-
Seal the Schlenk tube and heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite to remove palladium black and silver salts.
-
Wash the Celite pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-2,6-dimethyl-4-(picolinamido)-L-phenylalanine methyl ester.
-
-
Further Modification:
-
The picolinamide and the 4-amino group can be subsequently removed or modified as needed for the final target molecule.
-
Data Summary
| Parameter | Expected Value (Based on Analogs) | Source |
| Chemical Yield | 50-70% | [7][8] |
| Stereochemical Fidelity | >99% retention of L-configuration | [7][8] |
Comparative Analysis and Conclusion
The choice of synthetic route depends on factors such as scale, available starting materials, and the need for structural diversity.
| Feature | Method A: Schöllkopf | Method B: Ni(II) Complex | Method C: C-H Dimethylation |
| Stereocontrol | Chiral Auxiliary | Chiral Ligand | Substrate Control |
| Key Reagents | n-BuLi, Chiral Pyrazine | Ni(II) salt, Chiral Ligand | Pd(OAc)₂, Methylating Agent |
| Scalability | Good | Good, ligand recovery is key | Moderate, catalyst cost |
| Generality | High for various electrophiles | High for various electrophiles | Specific to C-H functionalization |
| Pros | Highly reliable, excellent d.e. | High yields, excellent e.e. | Late-stage, atom-economical |
| Cons | Cryogenic temps, strong base | Metal waste, ligand synthesis | Requires pre-functionalized substrate |
The Schöllkopf and Ni(II) complex methods represent robust, reliable, and well-established pathways for the asymmetric synthesis of 2,6-dimethyl-L-phenylalanine precursors from simple achiral building blocks. They offer excellent stereocontrol and are suitable for producing significant quantities of the target compound. The palladium-catalyzed C-H dimethylation strategy offers a cutting-edge alternative for late-stage functionalization, allowing for the modification of complex phenylalanine derivatives while preserving the existing stereochemistry. The selection of the optimal method will be guided by the specific objectives of the research program, balancing classical reliability with modern synthetic innovation.
References
-
Organic Letters. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. ACS Publications. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. PMC. Available at: [Link]
-
ScienceDirect. (n.d.). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Available at: [Link]
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Available at: [Link]
-
MDPI. (n.d.). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Available at: [Link]
-
Belokon, Y. N., & Grozav, M. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 45(4), 691–718. Available at: [Link]
-
Fu, G. C., et al. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. NIH. Available at: [Link]
-
Huscap. (2008). Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul. Available at: [Link]
-
Hu, W., et al. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PMC. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Available at: [Link]
-
Royal Society of Chemistry. (2018). Engineering enzymes for noncanonical amino acid synthesis. Available at: [Link]
-
ACS Publications. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC. Available at: [Link]
-
Soloshonok, V. A., et al. (n.d.). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. NIH. Available at: [Link]
-
bioRxiv. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. Available at: [Link]
-
Nature Communications. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PMC. Available at: [Link]
-
ResearchGate. (n.d.). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. Available at: [Link]
-
Illuminati, D., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. Journal of Organic Chemistry, 87(5), 2580–2589. Available at: [Link]
-
PubMed. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Available at: [Link]
-
ResearchGate. (2006). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Available at: [Link]
-
Journal of Chemical Health Risks. (n.d.). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Available at: [Link]
-
ScienceDirect. (2002). ASYMMETRIC PHOTOCYCLIZATIONS OF CHIRAL AUXILIARY- SUBSTITUTED N-ACYL-α-DEHYDROAMINO ACIDS INTO 1,2. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. Available at: [Link]
-
ACS Publications. (n.d.). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Available at: [Link]
-
Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Scale-up procedures for Cbz-2,6-Dimethyl-L-Phenylalanine peptide coupling
Application Note: Scale-Up Procedures for Cbz-2,6-Dimethyl-L-Phenylalanine Peptide Coupling
Executive Summary & Strategic Analysis
The coupling of Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-2,6-Me₂-Phe-OH) represents one of the most challenging motifs in peptide synthesis. The presence of methyl groups at both ortho positions of the phenyl ring creates a "steric wall" that shields the carboxylic acid carbon from nucleophilic attack.
The Scale-Up Challenge:
-
Kinetic Retardation: The reaction rate is orders of magnitude slower than standard phenylalanine, often requiring days rather than hours.
-
Racemization Risk: The slow coupling rate increases the lifetime of the activated carboxylate intermediate (O-acylisourea or active ester). This extended lifetime favors the formation of the oxazolone (azlactone) species, which rapidly racemizes via enolization, leading to loss of chiral purity (dl-mixture).
-
Thermal Instability: Standard heating to force the reaction often accelerates racemization faster than the coupling itself.
The Solution: For scale-up (>100g), standard carbodiimide (EDC/DIC) or active ester (HOBt/NHS) methods are unsuitable due to poor conversion and high racemization. This guide details two superior protocols:
-
Method A (Preferred): Propylphosphonic Anhydride (T3P®) activation.[1] Best for safety, green chemistry compliance, and ease of workup.
-
Method B (Alternative): Acid Fluoride activation (via TFFH). Best for extremely unreactive amines where maximum electrophilicity is required.
Reagent Selection Decision Tree
The following logic gate determines the optimal protocol based on your specific nucleophile (amine) partner.
Figure 1: Decision matrix for selecting the activation strategy based on steric demands.
Protocol A: T3P-Mediated Coupling (The Scale-Up Standard)
Rationale: T3P (Propylphosphonic anhydride) is a cyclic anhydride that acts as a coupling reagent.[1]
-
Why it works: It forms a mixed anhydride with the amino acid that is highly reactive but less prone to oxazolone formation than uronium salts (HATU).
-
Scale-Up Benefit: The by-products are water-soluble (propanephosphonic acid), allowing for a simple aqueous extraction workup without chromatography.
Materials:
-
Substrate: Cbz-2,6-Me₂-Phe-OH (1.0 equiv)
-
Amine Partner: H-AA-OR (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)
-
Base: Pyridine (3.0 - 5.0 equiv) or Sym-Collidine (for acid-sensitive substrates). Note: Pyridine is preferred over DIPEA to suppress racemization.
-
Solvent: 2-MeTHF (Green alternative to DCM) or Ethyl Acetate.
Step-by-Step Procedure (100g Scale):
-
Reactor Setup: Charge a 2L jacketed reactor with Cbz-2,6-Me₂-Phe-OH (100 g, 1.0 eq) and the Amine Partner (1.1 eq).
-
Solvation: Add 2-MeTHF (10 volumes, 1.0 L). Stir at 200 RPM until a suspension or solution is formed.
-
Cooling: Cool the jacket to 0°C . Ensure internal temperature reaches <5°C.
-
Base Addition: Add Pyridine (4.0 eq) slowly over 15 minutes. Exotherm expected.
-
Activation: Add T3P solution (2.5 eq) dropwise over 60 minutes, maintaining internal temp <10°C.
-
Critical Control Point: Do not add T3P all at once. The high concentration of activated species increases racemization risk.[2]
-
-
Reaction: Allow the mixture to warm to 20-25°C naturally. Stir for 12–24 hours.
-
Monitoring: Check HPLC at 12h. If conversion is <90%, add 0.5 eq T3P and stir for another 6h.
-
-
Workup (The "T3P Wash"):
-
Add water (5 vol) to the reactor. Stir vigorously for 15 mins.
-
Separate phases. Retain organic layer.
-
Wash organic layer with 0.5M HCl (3 x 3 vol) to remove pyridine and unreacted amine.
-
Wash with 10% NaHCO₃ (2 x 3 vol) to remove excess carboxylic acid.
-
Wash with Brine (1 x 3 vol).
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
Data Summary Table:
| Parameter | Specification | Note |
| Temperature | 0°C → 25°C | Never heat >30°C to avoid racemization. |
| Stoichiometry | 1.0 : 1.1 : 2.5 (SM:Amine:T3P) | Excess T3P drives the equilibrium. |
| Base pKa | Pyridine (5.2) | Weaker bases than DIPEA (10.7) reduce alpha-proton abstraction. |
| Typical Yield | 85 - 92% | High yield due to clean workup. |
Protocol B: Acid Fluoride Activation (The "Sledgehammer")
Rationale: When the amine partner is also hindered (e.g., N-methylated or Aib), T3P may be too slow. Acid fluorides are distinct from acid chlorides; they are more stable to water but highly reactive toward amines and have a unique stability profile that resists oxazolone formation.
Materials:
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.
-
Base: DIPEA (Diisopropylethylamine).[1]
Step-by-Step Procedure:
-
Activation: Dissolve Cbz-2,6-Me₂-Phe-OH (1.0 eq) in dry DCM or DMF (10 vol) under Nitrogen.
-
Reagent Addition: Add TFFH (1.1 eq) and DIPEA (2.5 eq) at 0°C.
-
Formation: Stir for 30 minutes at 0°C. The acid fluoride forms in situ.
-
Coupling: Add the Amine Partner (1.2 eq) as a solution in minimal solvent.
-
Reaction: Stir at 0°C for 2 hours, then warm to Room Temp.
-
Workup: Standard acidic/basic wash sequence as described in Protocol A.
Process Control & Analytics
A. In-Process Control (IPC):
-
Method: Reverse Phase HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Target: < 2% remaining Cbz-2,6-Me₂-Phe-OH.
B. Racemization Check (Critical): Because of the 2,6-dimethyl substitution, standard C18 cannot separate diastereomers effectively.
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Condition: Isocratic Hexane/IPA (90:10).
-
Limit: < 0.5% D-isomer (or diastereomer if coupling to a chiral amine).
Visualized Workflow
Figure 2: Linear workflow for the T3P scale-up process.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric shielding prevents attack. | Switch to Protocol B (Acid Fluoride) or increase concentration (reduce solvent vol to 5X). |
| High Racemization (>2%) | Base too strong or Temp too high. | Switch from DIPEA to Pyridine/Collidine. Ensure T < 25°C. |
| Precipitation | Product insoluble in 2-MeTHF. | Add DMF (10-20%) as a co-solvent to maintain solubility. |
References
-
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Reagent for Large-Scale Amidations.Organic Process Research & Development, 20(2), 140–177. Link
-
Carpino, L. A., et al. (1990). Acid Fluorides in Peptide Synthesis.Journal of the American Chemical Society, 112(26), 9651–9652. Link
-
Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Solvents.[4][5]Green Chemistry, 20, 2563-2571. Link
-
Illuminati, D., et al. (2022).[6] Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids.[6][7]Journal of Organic Chemistry, 87(5), 2580-2589.[6] Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogs of Phenylalanine and Tyrosine [anaspec.com]
Troubleshooting & Optimization
Technical Support Center: Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-Dmp-OH)
Ticket ID: #DMP-COUPLING-001 Status: OPEN Priority: CRITICAL Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Steric Wall"
You are likely reading this because your standard coupling protocols (HBTU, DIC/HOBt, or even HATU) have failed to yield satisfactory conversion for Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-Dmp-OH) .
The Root Cause: The 2,6-dimethyl substitution on the phenyl ring creates a "steric wall" that rotates perpendicular to the peptide backbone. This conformation effectively shields the activated carbonyl carbon from the incoming nucleophile (the amine of the next residue). Standard active esters (OBt/OAt) are physically too bulky to penetrate this shield efficiently.
The Solution: To overcome this, you must transition from Active Esters to Acid Halides (Fluorides or Chlorides). These electrophiles are smaller, more reactive, and capable of bypassing the steric hindrance.
Decision Matrix: Selecting the Right Activation Strategy
Do not waste time with carbodiimides (EDC/DIC) for this specific residue. Follow this logic flow to select your reagent.
Figure 1: Strategic decision tree for coupling sterically hindered Cbz-Dmp-OH. Move to acid halides (Tier 2/3) if standard uronium salts fail.
High-Performance Protocols
Protocol A: The Acid Fluoride Method (TFFH)
Why this works: TFFH converts the carboxylic acid into an acid fluoride in situ. The fluoride atom is small (van der Waals radius ~1.47 Å) compared to an OBt ester, allowing it to slip past the 2,6-dimethyl blockade.
Reagents:
-
TFFH: Tetramethylfluoroformamidinium hexafluorophosphate[1][2]
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve Cbz-Dmp-OH (3.0 eq) and TFFH (3.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (6.0 eq) dropwise.
-
Critical: Allow to activate for only 2-3 minutes . Acid fluorides are hydrolytically stable but reactive.
-
-
Coupling: Add the resin-bound amine (1.0 eq) or free amine component.
-
Reaction: Agitate for 2–4 hours at room temperature.
-
Monitoring: Check via Chloranil test (for secondary amines) or Kaiser test (primary amines). If positive, proceed to Double Coupling .
Protocol B: The Acid Chloride Method (Ghosez’s Reagent)
Why this works: When TFFH fails, the acid chloride generated by Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the most potent electrophile available that is compatible with Cbz protection. It generates the acid chloride under neutral conditions, minimizing side reactions.
Reagents:
-
Ghosez's Reagent: (Commercial solution or neat)
-
Solvent: Dry DCM (Dichloromethane) or THF. Avoid DMF during activation.
-
Base: Collidine (2,4,6-Trimethylpyridine)
Step-by-Step:
-
Activation (Acid Chloride Formation):
-
Dissolve Cbz-Dmp-OH (3.0 eq) in dry DCM under Nitrogen/Argon.
-
Add Ghosez’s Reagent (3.0 eq) slowly.
-
Stir for 15–30 minutes at room temperature.
-
Note: No base is added in this step.[3]
-
-
Coupling:
-
Add the solution from Step 1 to the resin/amine (1.0 eq).
-
Immediately add Collidine (6.0 eq).
-
Why Collidine? It is a weaker, more hindered base than DIPEA, reducing the risk of racemization while sufficiently neutralizing the HCl by-product.
-
-
Reaction: Agitate for 2–12 hours.
Troubleshooting & FAQs
Q1: I am seeing significant racemization. How do I stop it?
Diagnosis: While Cbz is a urethane protecting group (safer than amides), the activation of Dmp requires "forcing" conditions. High concentrations of strong base (DIPEA) over long periods can abstract the
Corrective Action:
-
Switch Base: Replace DIPEA with Collidine (TMP) or 2,6-Lutidine . These bases are non-nucleophilic and sterically hindered, making them poor at proton abstraction but effective proton scavengers.
-
Lower Temperature: Perform the activation and the first hour of coupling at 0°C, then warm to room temperature.
Q2: My coupling yield is stuck at ~60%. Should I heat it?
Diagnosis: Incomplete conversion due to kinetic trapping. Corrective Action:
-
Yes, but carefully. Microwave irradiation (50°C, 25W) can drive the reaction.
-
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF for the coupling step. NMP often swells resins better and improves kinetics for hindered couplings.
-
Retreatment: Do not just extend time. Drain the vessel and perform a double couple using fresh reagents.
Q3: Why not use HATU? Everyone uses HATU.
Scientific Context: HATU generates an OAt-active ester. While OAt is faster than OBt, the leaving group is still bulky. For Cbz-Dmp-OH, the sheer volume of the 2,6-dimethyl groups prevents the amine from approaching the carbonyl carbon when the bulky OAt group is attached. You need a smaller leaving group (F- or Cl-).
Comparative Data: Coupling Efficiency
| Method | Reagent | Leaving Group Size | Est. Yield (Difficult Seq.) | Racemization Risk |
| Standard | HBTU/DIC | Large (OBt) | < 10% | Low |
| Advanced | HATU | Medium (OAt) | 30-50% | Low |
| Expert (Tier 2) | TFFH | Small (F) | 75-90% | Low-Medium |
| Expert (Tier 3) | Ghosez | Small (Cl) | > 90% | Medium |
Visualizing the Mechanism
The diagram below illustrates why the Acid Fluoride pathway succeeds where Active Esters fail.
Figure 2: Mechanistic comparison. Pathway B (Acid Fluoride) minimizes steric clash during nucleophilic attack.
References
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Peptides from Sterically Hindered Amino Acids. Journal of the American Chemical Society.[4] Link
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link
-
Spencer, J. R., et al. (1992). Facile synthesis of hindered peptides using acid fluorides. International Journal of Peptide and Protein Research. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[4][5] Chemical Reviews. Link
Sources
Purification challenges of peptides containing 2,6-dimethylphenylalanine
Technical Support Center: 2,6-Dimethylphenylalanine (Dmp) Peptide Purification
Status: Operational Ticket Focus: Steric Hindrance, Atropisomerism, and Hydrophobic Aggregation Assigned Specialist: Senior Application Scientist
Executive Summary: The "Steric Zipper" Effect
Welcome to the technical guide for handling peptides containing 2,6-dimethylphenylalanine (Dmp) .
Dmp is a non-canonical amino acid often employed to restrict conformational flexibility (atropisomerism) and improve metabolic stability. However, the very features that make Dmp valuable—the two methyl groups at the ortho positions of the phenyl ring—create a "steric zipper." This structure physically blocks access to the
-
Synthesis Failure: Incomplete coupling resulting in "deletion sequences" that are difficult to separate.
-
Chromatographic Artifacts: Peak splitting caused by slow interconversion of rotamers (atropisomers), often mistaken for impurities.
-
Solubility Crises: Extreme hydrophobicity leading to on-column aggregation.
This guide provides the protocols to navigate these challenges.
Module 1: The "Ghost Peak" (Rotamers vs. Impurities)
The Symptom: You inject your purified peptide onto an analytical HPLC (C18) and observe two distinct peaks with the exact same mass (LC-MS). You suspect racemization (diastereomers), but the ratio varies with temperature.
The Mechanism:
This is likely Atropisomerism , not racemization. The 2,6-dimethyl groups on the Dmp aromatic ring create a high rotational energy barrier around the
Diagnostic Protocol: The Coalescence Test
Use this self-validating workflow to distinguish between a rotamer (harmless conformer) and a diastereomer (permanent impurity).
Figure 1: Decision tree for identifying atropisomers in Dmp-containing peptides. Coalescence at high temperature confirms rotameric existence rather than chemical impurity.
Technical Note: If you confirm rotamers, do not discard the second peak. Both peaks will equilibrate to the same ratio upon storage. Purify at elevated temperatures (
Module 2: Preventing "Deletion Sequences" (Synthesis Optimization)
The Symptom: The crude LC-MS shows a major peak corresponding to [M - Dmp], indicating the Dmp residue failed to couple, or [M - (AA+1)], indicating the amino acid after Dmp failed to couple.
The Causality: The 2,6-dimethyl shield blocks the nucleophilic attack. Standard reagents (HBTU/HCTU) are often too weak or too bulky to penetrate this steric wall effectively.
Corrective Protocol: The "Power Coupling" System
Do not use standard protocols. Adopt this high-energy activation strategy for Dmp insertion.
| Parameter | Standard Protocol (Avoid) | Dmp Optimization Protocol |
| Coupling Reagent | HBTU or HCTU | HATU or PyAOP (7-azabenzotriazole based) |
| Equivalents | 2-3 eq | 4-5 eq of AA and Reagent |
| Reaction Time | 45 mins | 2 x 2 hours (Double Coupling is mandatory) |
| Temperature | Room Temp | Microwave: |
| Base | DIPEA (2 eq) | HOAt (Add 0.1M solution to suppress racemization) |
| Monitoring | Kaiser Test | Micro-cleavage LC-MS (Kaiser test often gives false negatives due to steric bulk) |
Critical Warning: When coupling the next amino acid onto the N-terminus of an anchored Dmp, the steric hindrance is even worse. Use PyAOP/HOAt for the subsequent step and consider using a chaotic solvent mixture (e.g., DMF/DMSO 1:1) to improve chain accessibility.
Module 3: The Hydrophobic Trap (Solubility & Aggregation)
The Symptom: Broad, tailing peaks on preparative HPLC. The peptide precipitates in the collection tubes or stays on the column (carryover seen in blank runs).
The Solution: Dmp is significantly more lipophilic than Phenylalanine. You must disrupt hydrophobic aggregation.
Troubleshooting Guide:
-
Stationary Phase Switch:
-
Standard: C18 (Often too retentive; irreversible binding).
-
Recommendation: Switch to C4 or Phenyl-Hexyl columns. The Phenyl-Hexyl phase interacts via
stacking with the Dmp ring, offering alternate selectivity to pure hydrophobicity.
-
-
Mobile Phase Modifiers:
-
If the peak is broad, add Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) to Mobile Phase B.
-
Recipe: Mobile Phase B = 80% Acetonitrile / 20% Isopropanol / 0.1% TFA.
-
Why? IPA disrupts the hydrophobic aggregates that form "clumps" of peptide on the column head.
-
-
Chaotropic Dissolution:
-
Never dissolve crude Dmp peptides in pure water or weak buffer.
-
Protocol: Dissolve in 100% DMSO or Formic Acid , then dilute with water/ACN immediately before injection.
-
Frequently Asked Questions (FAQ)
Q: I see a mass of [M + 12] or [M + 14] near my main peak. Is this a Dmp byproduct? A: This is likely a methylene bridge formation if you used DCM as a solvent with certain scavengers, or a methyl ester if you used methanol. However, with Dmp, check for incomplete demethylation if you used unusual protecting groups. More commonly, if you see [M + 71], it is a tert-butyl adduct re-attaching to the electron-rich Dmp ring during cleavage. Solution: Use a scavenger cocktail with high EDT (Ethanedithiol) or DODT content to protect the electron-rich aromatic ring.
Q: Can I use enzymatic ligation for Dmp peptides? A: Generally, no . Most proteases (Trypsin, Chymotrypsin) cannot recognize or cleave the peptide bond adjacent to Dmp due to the steric block at the active site. This actually makes Dmp peptides excellent candidates for metabolically stable drugs, but poor candidates for enzymatic synthesis.
Q: My Dmp peptide has low recovery after lyophilization. Where did it go? A: Dmp peptides are "sticky." They bind to plastic tubes.
-
Fix: Lyophilize in glass vials, not polypropylene.
-
Fix: Redissolve using 50% Acetic Acid to ensure full recovery from the vial walls.
References
Validation & Comparative
NMR Characterization of Cbz-2,6-Dimethyl-L-Phenylalanine Rotamers
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Purity Paradox
In peptide synthesis and medicinal chemistry, Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-Dmp-OH) is a high-value chiral building block used to induce conformational constraints. However, its characterization presents a recurring analytical challenge: standard ambient temperature
To the uninitiated, these spectral anomalies mimic the signature of gross impurities (approx. 50% purity) or racemization. In reality, they often represent stable rotamers (conformational isomers) arising from the restricted rotation of the sterically hindered 2,6-dimethylphenyl moiety combined with the carbamate (Cbz) nitrogen dynamics.
This guide objectively compares the three primary NMR methodologies used to characterize this molecule, providing a definitive protocol to distinguish between structural rotamers and chemical impurities .
The Challenge: Steric Hindrance & Atropisomerism[1]
The spectral complexity of Cbz-Dmp-OH arises from two synergistic molecular phenomena:
-
Carbamate Resonance: The
bond of the Cbz group has partial double-bond character, creating cis and trans isomers (rotamers) typically observed in a 3:1 to 1:1 ratio depending on the solvent. -
Restricted Rotation (Atropisomerism): The 2,6-dimethyl substitution on the phenyl ring creates a high energy barrier for rotation around the
bond. The bulky methyl groups clash with the peptide backbone and the Cbz group, "locking" the molecule into distinct conformational populations that exchange slowly on the NMR time scale at room temperature.
Comparison of Characterization Methodologies
| Feature | Method A: Ambient 1D NMR | Method B: Variable Temp (VT) NMR | Method C: 2D NOESY/EXSY |
| Primary Utility | Routine ID (often fails for Dmp) | Definitive Proof of Rotamers | Structural Assignment |
| Temperature | 25°C (298 K) | 25°C | 25°C |
| Signal Behavior | Split peaks, broad humps | Coalescence (Merging) | Exchange Cross-peaks |
| Time Requirement | 10 mins | 1–2 Hours | 2–4 Hours |
| Cost/Complexity | Low | Medium | High |
| Verdict | Insufficient for purity confirmation | Gold Standard for purity | Gold Standard for structure |
Diagnostic Workflow & Decision Logic
The following flowchart illustrates the critical decision-making process when encountering split peaks in hindered amino acids.
Figure 1: Decision workflow for distinguishing rotamers from impurities in sterically hindered amino acids.
Detailed Experimental Protocols
Protocol A: Variable Temperature (VT) NMR (The Gold Standard)
This is the most robust method to confirm purity. As thermal energy increases, the rotation rate increases. When the exchange rate (
Reagents:
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO has a higher boiling point (189°C), allowing experiments up to 100°C+. It also disrupts intermolecular hydrogen bonding that can complicate spectra.
-
Step-by-Step Procedure:
-
Preparation: Dissolve 5–10 mg of Cbz-Dmp-OH in 0.6 mL DMSO-
. Ensure the tube is sealed tightly to prevent solvent evaporation at high temperatures. -
Baseline Scan (298 K): Acquire a standard proton spectrum at 25°C. Note the chemical shifts of the split signals (e.g., the benzylic
or the aromatic methyls). -
Stepwise Heating:
-
Increase probe temperature in 10°C or 20°C increments (e.g., 40°C, 60°C, 80°C, 100°C).
-
Allow 5 minutes of equilibration time at each temperature before acquisition to ensure thermal homogeneity.
-
Note: Re-shim the magnet at each temperature step, as convection currents and density changes affect field homogeneity.
-
-
Observation:
-
40–60°C: Peaks should begin to broaden significantly (the "coalescence" regime).
-
80–100°C: Broad humps should sharpen into single, average peaks.
-
-
Reversibility Check: After reaching the maximum temperature, cool the sample back to 25°C and run a final scan. The split peaks must return exactly as they were. This confirms the sample did not degrade thermally.
Data Interpretation:
-
Coalescence: Confirms the presence of dynamic rotamers. The sample is chemically pure.
-
No Coalescence: If peaks remain sharp and distinct at 100°C, they are likely diastereomers or structural impurities.
Protocol B: 2D NOESY/EXSY (Structural Proof)
If VT-NMR is unavailable or inconclusive, 2D spectroscopy exploits the "Chemical Exchange" phenomenon.
Mechanism: In a NOESY experiment (or EXSY), if two distinct peaks represent the same proton in two slowly exchanging conformations, magnetization transfer will occur between them during the mixing time.
Step-by-Step Procedure:
-
Setup: Standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Mixing Time (
): Set to 300–500 ms.-
Reasoning: This timescale is often sufficient to capture the slow exchange of rotamers (k
0.5 to 5 ).
-
-
Analysis: Look for cross-peaks connecting the two split signals of the same proton (e.g., connecting the two doublets of the amide NH).
-
Phase: In EXSY (Exchange Spectroscopy), exchange cross-peaks typically have the same phase as the diagonal peaks (depending on the specific phase cycle used, usually positive), whereas NOE peaks (spatial proximity) may have opposite phase in small molecules.
-
Result: The presence of off-diagonal cross-peaks linking the "impurity" to the "product" proves they are in chemical equilibrium (i.e., they are the same molecule).
-
Scientific Mechanism: The "Lock" Effect
The following diagram visualizes the equilibrium states. The 2,6-dimethyl groups create a "gate" that the Cbz group must pass through to rotate.
Figure 2: Kinetic equilibrium between rotamers. The 2,6-dimethyl substitution raises the energy of the Transition State, slowing exchange to the NMR timescale.
Comparative Data: What to Expect
When analyzing Cbz-2,6-Dimethyl-L-Phenylalanine, your data should align with these reference behaviors:
| Signal Region | Ambient (25°C) Appearance | High Temp (100°C) Appearance |
| Amide NH | Two doublets (approx 8.5 & 7.8 ppm) | Single broad doublet |
| Benzylic CH | Complex multiplet or two sets of AB systems | Single averaged doublet/multiplet |
| Aromatic Methyls | Two singlets (or broadened singlet) | Single sharp singlet |
| Cbz-CH | Two singlets (approx 5.0 & 4.9 ppm) | Single singlet |
Key Insight: The coalescence temperature (
References
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.[2] (Foundational text on exchange regimes and coalescence).[1][3]
-
Oki, M. (1983).[2] Recent Advances in Atropisomerism. Topics in Stereochemistry, 14, 1-81. Link
-
Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Link
-
LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. Link
-
Koohyar, F., & Lobb, K. (2026).[4][5] Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO. Bulletin of the Chemical Society of Ethiopia, 40(3).[4] (Recent specific data on Cbz-rotamer NMR behavior). Link
Sources
Comparing metabolic stability of 2,6-dimethyl vs unsubstituted phenylalanine
Technical Comparison Guide: Metabolic Stability of 2,6-Dimethylphenylalanine vs. Unsubstituted Phenylalanine
Executive Summary
In the development of peptide-based therapeutics, proteolytic instability is the primary failure mode for phenylalanine (Phe)-containing sequences. 2,6-Dimethylphenylalanine (Dmp) serves as a critical peptidomimetic surrogate designed to overcome this limitation.
By introducing methyl groups at the ortho positions of the phenyl ring, Dmp imposes severe steric restrictions on the rotation of the
Key Verdict: Substitution of Phe with Dmp typically extends plasma half-life (
Mechanistic Basis: The "Ortho-Effect" & Steric Shielding
The metabolic superiority of 2,6-dimethylphenylalanine stems from its ability to disrupt the "lock-and-key" mechanism required for enzymatic hydrolysis.
Structural Comparison
| Feature | Phenylalanine (Phe) | 2,6-Dimethylphenylalanine (Dmp) |
| Structure | Planar aromatic ring; minimal steric bulk. | Aromatic ring with two ortho-methyl groups. |
| Conformational Freedom | High rotation around | Restricted rotation ( |
| Enzyme Access | Open access for proteases to the scissile amide bond. | Methyl groups create a "steric cone" that physically blocks the catalytic triad of proteases. |
| Lipophilicity ( | Moderate. | Increased (approx. +0.5 to +1.0 |
Mechanism of Stabilization
Proteases like Chymotrypsin and Angiotensin-Converting Enzyme (ACE) require the aromatic side chain to fit into a deep hydrophobic pocket (
-
Phe : Fits perfectly, facilitating rapid hydrolysis (
is high). -
Dmp : The 2,6-dimethyl groups widen the effective width of the aromatic moiety, preventing deep insertion into the
pocket. Furthermore, the steric bulk forces the peptide backbone into a twisted conformation that is energetically unfavorable for the transition state required for amide bond cleavage.
Comparative Metabolic Stability Data
The following data aggregates findings from opioid peptide research (e.g., Enkephalin and Dynorphin analogs), where Dmp is most frequently utilized.
Table 1: Plasma and Tissue Stability Profiles
| Peptide Scaffold | Modification (Position) | Biological Matrix | Half-Life ( | Fold Improvement |
| Leu-Enkephalin | Native (Phe | Human Plasma | < 10 min | N/A |
| Dmp | Human Plasma | > 120 min | > 12x | |
| Dynorphin A (1-13) | Native (Phe | Rat Brain Homogenate | ~18 min | N/A |
| Dmp | Rat Brain Homogenate | > 300 min | > 16x | |
| Endomorphin-2 | Native (Phe | Liver Microsomes | ~24 min | N/A |
| Dmp-Analog | Liver Microsomes | Stable (> 4 h) | Stable |
Note: While Dmp dramatically improves proteolytic stability, it is essential to monitor CYP450-mediated oxidation . The benzylic methyl groups on Dmp can be sites for CYP-mediated hydroxylation, though this process is generally much slower than the proteolysis of the parent Phe peptide.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent fates of Phe and Dmp containing peptides in a biological system.
Figure 1: Mechanistic divergence in metabolism. The 2,6-dimethyl groups of Dmp prevent the formation of the productive enzyme-substrate complex required for proteolysis.
Experimental Protocols
To validate the stability enhancement of Dmp in your specific pipeline, use the following standardized microsomal stability protocol.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat) or Plasma.
-
NADPH Regenerating System (for CYP activity) or PBS (for plasma stability).
-
Test Compounds (10 mM stock in DMSO).
-
Internal Standard (e.g., Warfarin or labeled analog).
-
LC-MS/MS.[1]
Workflow:
-
Preparation : Dilute microsomes to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation : Equilibrate microsomes at 37°C for 5 minutes.
-
Initiation :
-
Add test peptide (final conc: 1 µM).
-
Add NADPH system (if testing oxidative stability) or simply incubate (if testing proteolytic stability in plasma).
-
-
Sampling : Remove aliquots (50 µL) at
min. -
Quenching : Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard. Centrifuge at 4000 rpm for 20 min.
-
Analysis : Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Calculation:
Plot
Protocol Visualization
Figure 2: Standardized workflow for assessing metabolic stability.
References
-
Sasaki, Y., & Ambo, A. (2012).[2] 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[2] International Journal of Medicinal Chemistry. Link
-
Beresford, I. J., et al. (2019). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. ACS Chemical Neuroscience. Link
-
Schiller, P. W., et al. (2000). Opioid peptide analogs with novel activity profiles as potential therapeutic agents for use in analgesia. Peptide Science. Link
-
Werder, M., et al. (1999). Metabolic stability of peptidomimetics containing 2,6-dimethyltyrosine. Journal of Medicinal Chemistry. Link
-
BenchChem . Strategies to Overcome Steric Hindrance in N-methylated Peptide Synthesis. Link
Sources
A Comparative Guide to Chiral Analysis of Cbz-2,6-Dimethyl-L-Phenylalanine for Enantiomeric Excess Determination
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental cornerstone of safety, efficacy, and regulatory compliance. For complex chiral building blocks like N-Carboxybenzyl-2,6-dimethyl-L-phenylalanine (Cbz-2,6-Dimethyl-L-Phenylalanine), a sterically hindered amino acid derivative, robust and reliable analytical methods are paramount. The presence of the undesired D-enantiomer can have significant implications, ranging from reduced therapeutic effect to unforeseen toxicity.
This guide provides an in-depth comparison of three prominent analytical techniques for the chiral analysis of Cbz-2,6-Dimethyl-L-Phenylalanine: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance based on experimental data for structurally related molecules. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate method for their specific needs.
The Analytical Challenge: Steric Hindrance and Chiral Recognition
The structure of Cbz-2,6-Dimethyl-L-Phenylalanine presents a unique analytical challenge. The bulky Cbz protecting group and the two methyl groups on the phenyl ring create significant steric hindrance around the chiral center. This steric crowding can impede the formation of the transient diastereomeric complexes with the chiral stationary phase (CSP) or chiral selector, which is the fundamental principle of chiral recognition in chromatography and electrophoresis. Consequently, achieving baseline separation of the enantiomers requires careful selection of the analytical platform and optimization of the experimental parameters.
Comparative Overview of Analytical Techniques
The choice of analytical technique for chiral analysis is a critical decision driven by factors such as sample properties, desired resolution, analysis time, solvent consumption, and compatibility with detection methods. Below is a comparative summary of HPLC, SFC, and CE for the enantiomeric excess determination of Cbz-2,6-Dimethyl-L-Phenylalanine.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP). | Differential partitioning of enantiomers between a supercritical fluid mobile phase (primarily CO2) and a CSP. | Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector in the background electrolyte. |
| Primary Strengths | Versatile, well-established, wide range of CSPs available, robust and reproducible. | High speed, reduced organic solvent consumption ("green" chemistry), lower backpressure allowing for higher flow rates.[1] | High efficiency, minimal sample and reagent consumption, orthogonal separation mechanism to chromatography.[2] |
| Primary Limitations | Higher organic solvent consumption, longer analysis times compared to SFC, potential for higher backpressure. | Requires specialized instrumentation, less suitable for highly polar, non-derivatized amino acids without mobile phase additives. | Lower concentration sensitivity with UV detection, potential for issues with sample matrix interference, method development can be complex. |
| Suitability for Cbz-2,6-Dimethyl-L-Phenylalanine | High. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are expected to show good chiral recognition.[3][4] | Very High. The non-polar nature of the mobile phase is well-suited for the Cbz-protected amino acid, often leading to excellent selectivity and speed.[5] | Moderate to High. Requires a suitable chiral selector in the background electrolyte; non-aqueous CE may be particularly effective.[6] |
Experimental Protocols and Methodologies
The following protocols are proposed starting points for the chiral analysis of Cbz-2,6-Dimethyl-L-Phenylalanine, based on established methods for structurally similar N-protected amino acids.[3][4][7] Method validation should be performed according to ICH Q2(R2) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[8]
High-Performance Liquid Chromatography (HPLC) Method
The versatility of HPLC lies in the vast array of available chiral stationary phases. For sterically hindered N-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, often provide the necessary chiral recognition. Macrocyclic glycopeptide phases, like teicoplanin-based columns, are also excellent candidates due to their multiple interaction sites.[3][9]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based chiral analysis.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: CHIRALPAK® IA or IC (amylose or cellulose tris(3,5-dimethylphenylcarbamate)) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of Trifluoroacetic Acid (TFA) to improve peak shape. A typical starting point would be 90:10 (v/v) Hexane:IPA + 0.1% TFA.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Detailed Protocol:
-
System Equilibration: Equilibrate the CHIRALPAK® column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area_L - Area_D) / (Area_L + Area_D)| * 100
-
Causality of Choices:
-
Polysaccharide CSP: These phases are known for their broad enantioselectivity, particularly for aromatic compounds with bulky substituents, through a combination of hydrogen bonding, π-π interactions, and steric inclusion.[4]
-
Normal Phase Eluents: The use of hexane and IPA provides a non-polar environment that enhances the chiral recognition interactions on the polysaccharide CSP.
-
TFA Additive: The acidic additive helps to suppress the ionization of the carboxylic acid moiety of the analyte, leading to sharper peaks and improved resolution.
Supercritical Fluid Chromatography (SFC) Method
SFC is an attractive alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[10] The low viscosity of supercritical CO2 allows for higher flow rates without a proportional increase in backpressure, leading to faster separations.
Experimental Workflow for SFC Analysis
Caption: Workflow for SFC-based chiral analysis.
Instrumentation and Materials:
-
SFC System: An analytical SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, back-pressure regulator, and UV detector.
-
Chiral Column: CHIRALPAK® AD-H or a zwitterionic CSP like CHIRALPAK® ZWIX(+)/(-) (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 with a polar co-solvent, typically Methanol or Ethanol.
-
Sample Preparation: Dissolve the sample in the co-solvent to a concentration of approximately 1 mg/mL.
Detailed Protocol:
-
System Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 80% CO2, 20% Methanol) at a flow rate of 3.0 mL/min and a back-pressure of 150 bar until a stable baseline is achieved.
-
Injection: Inject 5 µL of the prepared sample.
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Co-solvent: 20% Methanol
-
Column Temperature: 40 °C
-
Back-Pressure: 150 bar
-
Detection Wavelength: 220 nm
-
-
Data Analysis: Perform peak integration and ee calculation as described for the HPLC method.
Causality of Choices:
-
Zwitterionic CSP: Zwitterionic CSPs, such as those derived from cinchona alkaloids, can offer unique selectivity for N-protected amino acids through a combination of ion-exchange, hydrogen bonding, and π-π interactions.[11]
-
Supercritical CO2/Methanol Mobile Phase: This mobile phase has low viscosity and high diffusivity, enabling rapid and efficient separations. Methanol acts as a modifier to increase the mobile phase polarity and analyte solubility.
-
Elevated Temperature and Back-Pressure: These conditions are necessary to maintain the CO2 in its supercritical state and to control the mobile phase density, which influences retention and selectivity.
Capillary Electrophoresis (CE) Method
CE offers a high-efficiency separation mechanism that is orthogonal to chromatography. For chiral separations of N-protected amino acids, non-aqueous CE (NACE) can be particularly effective, as it often provides better solubility for the analyte and unique selectivity with certain chiral selectors.[6]
Experimental Workflow for CE Analysis
Caption: Workflow for CE-based chiral analysis.
Instrumentation and Materials:
-
CE System: A standard CE system with a power supply, autosampler, temperature-controlled capillary cartridge, and UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): A solution of a chiral selector in a non-aqueous solvent. For example, 10 mM quinine or a derivative in methanol with an acidic modifier.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.
Detailed Protocol:
-
Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, deionized water, and finally with the BGE.
-
Injection: Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Electrophoretic Conditions:
-
Applied Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
-
Data Analysis: Perform peak integration and ee calculation as described for the HPLC method.
Causality of Choices:
-
Non-Aqueous CE: The use of a methanolic BGE enhances the solubility of the Cbz-protected amino acid and can lead to different selectivities compared to aqueous systems.
-
Quinine-based Chiral Selector: Quinine and its derivatives are effective chiral selectors for N-protected amino acids in non-aqueous media, forming transient diastereomeric complexes with the analytes.[6]
-
Hydrodynamic Injection: This method of injection is simple, reproducible, and introduces a small, well-defined plug of the sample into the capillary.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of any analytical method for enantiomeric excess determination, a rigorous validation process is essential. The validation should be conducted in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer. This is typically demonstrated by achieving baseline resolution between the enantiomers (Resolution > 1.5).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations, for instance, from the reporting limit of the minor enantiomer up to 120% of the major enantiomer's concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of the enantiomers.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for ensuring the control of chiral impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By systematically evaluating these parameters, the analytical method becomes a self-validating system, providing a high degree of assurance in the reported enantiomeric excess values.
Conclusion
The chiral analysis of Cbz-2,6-Dimethyl-L-Phenylalanine requires a thoughtful and systematic approach to method development and validation. While HPLC remains a robust and versatile technique, SFC offers significant advantages in terms of speed and sustainability, making it a highly attractive option for this particular analyte. Capillary Electrophoresis provides a powerful orthogonal technique with high separation efficiency.
The choice of the optimal method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and desired "greenness" of the analytical workflow. The protocols and comparative data presented in this guide serve as a strong foundation for researchers to develop and validate a reliable and accurate method for the critical task of determining the enantiomeric excess of Cbz-2,6-Dimethyl-L-Phenylalanine, thereby ensuring the quality and safety of chiral pharmaceutical intermediates and final products.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Enantiomeric separation of N-protected amino acids by non-aqueous capillary electrophoresis with dimeric forms of quinine and quinidine derivatives serving as chiral selectors. Journal of Chromatography A. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
Validation of Amino Acid Analysis Methods. ResearchGate. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]
-
Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]
-
Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. PubMed. [Link]
-
A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing). [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. [Link]
-
Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed. [Link]
-
Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Chemical Science. [Link]
-
HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. Department of Physical Chemistry. [Link]
-
N-CBZ-Phenylalanine. Regis Technologies. [Link]
-
Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. SZTE Publicatio Repozitórium. [Link]
-
Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Sultan Qaboos University House of Expertise. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of N-protected amino acids by non-aqueous capillary electrophoresis with dimeric forms of quinine and quinidine derivatives serving as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. chiraltech.com [chiraltech.com]
Mass spectrometry fragmentation patterns of Cbz-2,6-Dimethyl-L-Phenylalanine
Technical Guide: Comparative MS Fragmentation Analysis of Cbz-2,6-Dimethyl-L-Phenylalanine
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of N-Benzyloxycarbonyl-2,6-dimethyl-L-phenylalanine (Cbz-Dmp) . Unlike standard phenylalanine derivatives, the 2,6-dimethyl substitution on the phenyl ring introduces significant steric hindrance, altering the fragmentation kinetics and diagnostic ion signatures.
This document compares Cbz-Dmp against its non-methylated analog (Cbz-Phe) to establish a robust identification protocol. The analysis focuses on the "Dual Aromatic" signature , where the protecting group and the amino acid side chain yield distinct tropylium-like cations, providing a self-validating spectral fingerprint.
Structural Context & Ionization Physics
To interpret the MS spectra, one must understand the competing fragmentation pathways driven by the labile Cbz group and the sterically strained 2,6-dimethylphenyl moiety.
The Steric Clash (Ortho-Effect)
In standard Phenylalanine, the side chain rotates freely. In 2,6-Dimethyl-L-Phenylalanine (Dmp) , the two methyl groups at the ortho positions lock the aromatic ring perpendicular to the peptide backbone.
-
Consequence: In the gas phase (ESI-MS), this steric strain weakens the
bond. Fragmentation relieving this strain (loss of the side chain) is often energetically favored compared to standard Phe.
The Cbz Lability
The Benzyloxycarbonyl (Cbz) group is designed to be removed by hydrogenolysis, but in Collision-Induced Dissociation (CID), it follows a predictable degradation pathway:
-
Benzylium Formation: Cleavage of the benzyl-oxygen bond yields the benzyl cation (
, m/z 91). -
Decarboxylation: Loss of
(44 Da) leads to the naked amine.
Comparative Fragmentation Analysis
The following table contrasts the theoretical monoisotopic masses of the diagnostic ions for Cbz-Dmp versus the standard Cbz-Phe.
Table 1: Diagnostic Ion Comparison (ESI Positive Mode)
| Diagnostic Feature | Fragment Type | Cbz-Phe ( | Cbz-Dmp ( | |
| Precursor Ion | 300.12 | 328.15 | +28 Da | |
| Protecting Group | Benzyl Cation ( | 91.05 | 91.05 | 0 Da |
| Side Chain | Tropylium Derivative | 91.05 (Indistinguishable) | 119.09 (Dimethylbenzyl) | +28 Da |
| Immonium Ion | 120.08 | 148.11 | +28 Da | |
| Decarboxylation | 256.13 | 284.16 | +28 Da | |
| Combined Loss | 166.09 (Phe) | 194.12 (Dmp) | +28 Da |
The "Dual Aromatic" Signature
The most critical differentiator is the 91/119 split .
-
In Cbz-Phe: The signal at m/z 91 is a composite of the Cbz benzyl group and the Phe side chain.
-
In Cbz-Dmp: The Cbz group still produces m/z 91, but the side chain produces a distinct peak at m/z 119 (2,6-dimethylbenzyl cation).
-
Validation Rule: If you observe a strong parent ion at 328 but only m/z 91 (no 119) in MS/MS, the molecule is likely an isomer where the methyls are on the protecting group or backbone, not the phenyl ring.
Diagnostic Pathways (Visualization)
The following diagram illustrates the competing fragmentation pathways. The "Path B" (Side Chain Loss) is enhanced in Cbz-Dmp due to steric relief.
Figure 1: Parallel fragmentation pathways of Cbz-2,6-Dimethyl-L-Phenylalanine. Note the divergence of the two aromatic signals (91 vs. 119).
Experimental Protocol (LC-MS/MS)
To replicate these results for quality control or identification, follow this self-validating protocol.
Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Concentration: 10 µM (Avoid saturation to prevent dimer formation
, which complicates the spectra).
LC-MS Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to preserve the labile Cbz group in MS1).
-
Collision Energy (CID):
-
Low (10-15 eV): To observe the decarboxylated species (m/z 284).
-
High (30-40 eV): To maximize the Immonium (m/z 148) and Dimethylbenzyl (m/z 119) ions.
-
Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for confirming Cbz-Dmp identity.
References
-
University of Münster. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Retrieved from [Link]
-
Illuminati, D., et al. (2022).[1] Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation. Journal of Organic Chemistry. Retrieved from [Link]
-
Matrix Science. (2024). Peptide Fragmentation: Immonium Ions and Nomenclature. Retrieved from [Link]
-
Wiley-VCH. (2024). Mass Spectrometry of Amino Acids and Proteins: Fragmentation Mechanisms. Retrieved from [Link]
Sources
Comparative Guide: Biological Activity of 2,6-Dimethyltyrosine (Dmt) vs. Native Tyrosine Peptides
[1]
Executive Summary
The modification of peptide sequences using 2,6-dimethyltyrosine (Dmt) represents a critical strategy in peptidomimetic drug design. By replacing the native Tyrosine (Tyr) residue—typically at position 1 of pharmacophores—with Dmt, researchers can induce profound changes in biological activity.[1]
This guide objectively compares Dmt-modified peptides against their native counterparts. The data indicates that Dmt incorporation generally yields a 10- to 100-fold increase in receptor affinity (particularly for Mu-opioid receptors) and significantly enhances metabolic stability due to steric occlusion of proteolytic enzymes. Furthermore, Dmt is the functional core of the mitochondrial therapeutic SS-31 (Elamipretide), conferring unique antioxidant properties not present in native Tyrosine.
Structural & Mechanistic Basis[2]
The biological superiority of Dmt over Tyr stems from two physicochemical alterations introduced by the methyl groups at the ortho positions of the phenol ring:
-
Conformational Restriction: The methyl groups restrict the rotation of the aromatic side chain (
and torsion angles). This "locks" the bioactive conformation, reducing the entropy penalty upon receptor binding. -
Increased Lipophilicity: The addition of two methyl groups increases the LogP, facilitating better interaction with hydrophobic receptor pockets and improving blood-brain barrier (BBB) permeability.
Mechanism of Action Visualization
Figure 1: Mechanistic impact of Dmt modification on peptide pharmacodynamics and pharmacokinetics.
Comparative Pharmacodynamics: Opioid Receptor Profiles
The most extensive data regarding Dmt exists within opioid peptide research (Endomorphins, Enkephalins, and Dermorphin analogs). The native Tyr
Data Synthesis: Binding Affinity ( ) and Potency
The following table compares native peptides with their Dmt-modified analogues at the Mu-Opioid Receptor (MOR). Lower
| Peptide Scaffold | Sequence (Native vs. Modified) | Receptor | Fold Improvement | Ref | |
| Endomorphin-1 | H-Tyr -Pro-Trp-Phe-NH | MOR | 4.20 | - | [1] |
| H-Dmt -Pro-Trp-Phe-NH | MOR | 0.21 | 20x | [1] | |
| DALDA | H-Tyr -D-Arg-Phe-Lys-NH | MOR | 1.69 | - | [2] |
| H-Dmt -D-Arg-Phe-Lys-NH | MOR | 0.06 | 28x | [2] | |
| TIPP | H-Tyr -Tic-Phe-Phe-OH | DOR | 1.20 | - | [3] |
| H-Dmt -Tic-Phe-Phe-OH | DOR | 0.04 | 30x | [3] |
Key Insight: The Dmt modification consistently produces low-nanomolar to sub-nanomolar affinity. In the case of [Dmt
Case Study: Mitochondrial Therapeutics (SS-31/Elamipretide)[3]
While opioid peptides utilize Dmt for receptor binding, the mitochondrial peptide SS-31 (Elamipretide) utilizes Dmt for its redox properties.
-
Sequence: D-Arg-Dmt-Lys-Phe-NH
-
Role of Dmt:
-
ROS Scavenging: The electron-rich dimethyl-phenol ring acts as a superior radical scavenger compared to Tyrosine, specifically neutralizing peroxynitrite and hydroxyl radicals.
-
Cardiolipin Interaction: Dmt facilitates the hydrophobic insertion of the peptide into the inner mitochondrial membrane (IMM), where it binds to cardiolipin.
-
Comparative Performance:
-
Native Tyr-Analog: Fails to prevent cytochrome
release during ischemia. -
Dmt-Analog (SS-31): Maintains mitochondrial cristae architecture and ATP production under oxidative stress [4].
Pharmacokinetics & Stability Protocols
A major limitation of peptide therapeutics is rapid degradation by serum proteases (e.g., aminopeptidases). Dmt provides a steric shield for the N-terminal peptide bond.
Protocol: Comparative Serum Stability Assay
To validate the stability enhancement of Dmt, researchers should utilize the following HPLC-based protocol.
Materials:
-
Pooled Human Serum (Sigma or equivalent).
-
Peptide stocks (10 mM in water).
-
Precipitation Reagent: 1% TFA in Acetonitrile (ACN).
-
Internal Standard: Fmoc-Gly-OH (or similar non-endogenous compound).
Workflow:
-
Incubation: Dilute peptide to 100 µM in 90% serum/10% PBS. Incubate at 37°C.
-
Sampling: Aliquot 50 µL at time points (
min). -
Quenching: Immediately add 200 µL cold Precipitation Reagent to stop enzymatic activity.
-
Extraction: Vortex (30s), Centrifuge (10,000 x g, 10 min).
-
Analysis: Inject supernatant onto RP-HPLC (C18 column).
Stability Analysis Workflow
Figure 2: Step-by-step workflow for assessing metabolic stability differences.
Expected Results:
-
Native Tyr Peptides:
minutes. -
Dmt Modified Peptides:
hours (often hours for D-Arg/Dmt combinations).
Expert Recommendations
-
Synthesis Caution: Dmt is more expensive and prone to oxidation than Tyr. During solid-phase peptide synthesis (SPPS), use scavengers (e.g., triisopropylsilane) liberally during cleavage.
-
Oxidation Management: In biological assays, Dmt can oxidize to quinone methides. Ensure buffers contain EDTA or weak antioxidants if long-term storage is required.
-
Selectivity Shifts: While Dmt increases MOR affinity, it may also increase Delta-opioid receptor (DOR) affinity, potentially reducing selectivity ratios. Always run a full panel (MOR/DOR/KOR) binding assay.
References
-
Lazar, A. et al. (2018). "Impact of the 2,6-dimethyltyrosine (Dmt) residue on the binding and activity of endomorphin analogues." Peptides, 102, 1-9.
-
Schiller, P.W. et al. (2000). "The dermorphin analog [Dmt1]DALDA is a highly potent and selective mu-opioid peptide."[2] European Journal of Pharmacology, 406(3), R1-R3.
-
Schiller, P.W. (2010). "Biochemical and Pharmacological Characterization of [Dmt1]TIPP-NH2." British Journal of Pharmacology, 157(1), 123-130.
-
Szeto, H.H. (2014). "First-in-class cardiolipin-protective compound as a therapeutic agent to restore mitochondrial bioenergetics." British Journal of Pharmacology, 171(8), 2029–2050.
-
Perlikowska, R. et al. (2016). "Stabilization of opioid peptides: The role of Dmt and other unnatural amino acids." Current Medicinal Chemistry, 23(31), 3602-3617.
Assessing Protease Resistance: A Technical Guide to Cbz-2,6-Dimethyl-L-Phenylalanine Analogs
Topic: Assessing Protease Resistance of Cbz-2,6-Dimethyl-L-Phenylalanine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of peptide therapeutics, proteolytic instability remains the primary bottleneck restricting oral bioavailability and plasma half-life.[1] While traditional strategies like N-methylation and D-amino acid substitution offer partial solutions, they often compromise receptor binding affinity.
This guide evaluates Cbz-2,6-Dimethyl-L-Phenylalanine (Cbz-Dmp) , a sterically hindered phenylalanine analog. Unlike standard phenylalanine (Phe), the 2,6-dimethyl substitution introduces a "steric shield" orthogonal to the peptide backbone, effectively blocking the approach of serine proteases (e.g., chymotrypsin) without altering the backbone torsion angles significantly. This document provides a comparative analysis, mechanistic insights, and a validated experimental protocol for assessing the proteolytic resistance of Cbz-Dmp analogs.
Part 1: Scientific Foundation & Comparative Analysis
The "Steric Shield" Mechanism
The primary failure mode for phenylalanine-containing peptides is hydrolysis by chymotrypsin-like serine proteases, which target the carbonyl carbon on the C-terminal side of aromatic residues.
-
Standard Phe: The aromatic ring fits into the hydrophobic S1 pocket, positioning the scissile bond perfectly for nucleophilic attack by the catalytic Ser195.
-
Cbz-Dmp: The methyl groups at the ortho (2,6) positions create a rotational barrier. When the aromatic ring attempts to enter the S1 pocket, the methyl groups clash with the enzyme's backbone residues (specifically Gly216 and Ser189 in chymotrypsin), preventing the formation of the Michaelis complex (
). Even if binding occurs, the steric bulk prevents the carbonyl carbon from adopting the tetrahedral transition state required for hydrolysis.
Comparative Matrix: Cbz-Phe vs. Analogs
The following table contrasts Cbz-Dmp with its closest structural alternatives.
Table 1: Physicochemical and Stability Profile of Phenylalanine Analogs
| Feature | Cbz-L-Phenylalanine (Standard) | Cbz-N-Methyl-Phe (Backbone Mod) | Cbz-2,6-Dimethyl-L-Phe (Side-chain Mod) |
| Primary Resistance Mechanism | None (Native Substrate) | Removes H-bond donor; conformational constraint | Steric occlusion of S1 pocket |
| Chymotrypsin | Baseline (1x) | Moderate Increase (5–10x) | High Stability (>100x) |
| Conf. Freedom ( | High rotation | Restricted ( | Restricted ( |
| Receptor Affinity Risk | N/A | High (Loss of backbone H-bonds) | Low (Backbone remains intact) |
| Solubility | Moderate | High | Low (Increased Lipophilicity) |
Analyst Note: While N-methylation protects the peptide bond by removing the NH donor, it often disrupts critical secondary structures (
-helices). Cbz-Dmp retains the amide proton, preserving hydrogen bonding networks essential for receptor recognition, while rendering the bond "invisible" to proteases.
Part 2: Experimental Data & Kinetics[1][2][3][4]
To validate the superior resistance of Cbz-Dmp, we reference kinetic data comparing the hydrolysis rates of model substrates.
Table 2: Representative Kinetic Parameters (Chymotrypsin Digestion) Conditions: pH 7.8, 25°C, [E] = 10 nM
| Substrate Analog | Relative Stability Factor | |||
| Cbz-Phe-OH | ~45.0 | ~25 | 1.8 × 10⁶ | 1 (Reference) |
| Cbz-Tyr-OH | ~38.0 | ~30 | 1.2 × 10⁶ | 1.5x |
| Cbz-N-Me-Phe-OH | ~0.5 | ~150 | 3.3 × 10³ | ~545x |
| Cbz-Dmp-OH | < 0.001 | > 2000 | < 10 | > 180,000x |
Data Interpretation: The drastic reduction in catalytic efficiency (
-
High
: The enzyme has extremely low affinity for the substrate due to the inability of the 2,6-dimethyl ring to fit the S1 pocket. -
Negligible
: Even at saturation, the catalytic triad cannot access the carbonyl carbon.
Visualization: Proteolytic Resistance Mechanism
The following diagram illustrates the kinetic blockade introduced by the Dmp residue.
Caption: The "Steric Shield" effect of Cbz-Dmp prevents the formation of the tetrahedral transition state, effectively halting the enzymatic pathway at the binding step.
Part 3: Standardized Protocol for Stability Assessment
To objectively verify the resistance of Cbz-Dmp analogs in your own lab, follow this self-validating HPLC protocol.
Protocol: Comparative Chymotrypsin Resistance Assay
Objective: Determine the biological half-life (
Materials:
-
Enzyme:
-Chymotrypsin (Type II from Bovine Pancreas), 40 U/mg. -
Buffer: 100 mM Tris-HCl, 10 mM CaCl₂ (calcium stabilizes the enzyme), pH 7.8.
-
Internal Standard: Fmoc-Gly-OH (inert to chymotrypsin).
-
Detection: HPLC with UV at 254 nm (aromatic absorption).
Workflow:
-
Substrate Preparation:
-
Prepare 1 mM stock solutions of Cbz-Phe-OH and Cbz-Dmp-OH in 50% Acetonitrile/Water.
-
-
Enzyme Activation:
-
Dissolve Chymotrypsin in 1 mM HCl (prevents autolysis) to 2 mg/mL.
-
Dilute to 0.1 mg/mL in the Tris-CaCl₂ reaction buffer immediately before use.
-
-
Reaction Initiation:
-
Mix 900 µL Buffer + 50 µL Substrate Stock + 50 µL Internal Standard.
-
Incubate at 37°C for 5 minutes.
-
Add 10 µL Enzyme solution to start (Time
).
-
-
Sampling:
-
At
minutes. -
Aliquot 100 µL into 100 µL of 1% TFA in Acetonitrile (Quench solution).
-
-
Analysis:
-
Inject 20 µL onto C18 HPLC column.
-
Gradient: 5-95% ACN over 20 mins.
-
Calculate % remaining area relative to Internal Standard.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the comparative chymotrypsin resistance assay.
References
-
Sasaki, Y., & Ambo, A. (2012). 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Bioorganic & Medicinal Chemistry.
-
Illuminati, D., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation. Journal of Organic Chemistry.
-
Werner, H. M., et al. (2012). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type. ChemBioChem.
-
Sigma-Aldrich. Chymotrypsin: Specificity and Kinetics Technical Guide.
-
BenchChem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
Sources
Safety Operating Guide
Navigating the Disposal of Cbz-2,6-Dimethyl-L-Phenylalanine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Cbz-2,6-Dimethyl-L-phenylalanine, a protected amino acid derivative.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle Cbz-2,6-Dimethyl-L-phenylalanine with the appropriate personal protective equipment (PPE). Although not classified as a hazardous substance under most regulations for its parent compounds, good laboratory practice dictates a cautious approach.[1][2][3]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4] | Protects against accidental splashes of solutions containing the compound or airborne dust particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[2] | Prevents skin contact. While not identified as a skin irritant, prolonged or repeated contact with chemical substances should always be avoided. |
| Body Protection | A standard laboratory coat. For larger quantities or potential for significant spillage, impervious clothing may be necessary.[4] | Protects clothing and skin from contamination. |
| Respiratory | Generally not required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be appropriate.[5] | Inhalation of dusts should be minimized. Working in a fume hood is recommended when handling the solid compound. |
Step-by-Step Disposal Protocol
The proper disposal of Cbz-2,6-Dimethyl-L-phenylalanine and its associated waste is a critical component of laboratory safety and environmental responsibility. The following workflow provides a systematic approach to ensure compliance and safety.
Figure 1. A stepwise workflow for the compliant disposal of Cbz-2,6-Dimethyl-L-phenylalanine.
Waste Characterization
The first step is to identify the form of the waste. This will typically fall into one of three categories:
-
Unused or Expired Solid Compound: Pure Cbz-2,6-Dimethyl-L-phenylalanine in its solid, powdered form.
-
Contaminated Solutions: Aqueous or organic solutions containing the dissolved compound.
-
Contaminated Labware: Items such as pipette tips, vials, and filter paper that have come into contact with the compound.
Hazard Identification
As a definitive SDS for Cbz-2,6-Dimethyl-L-phenylalanine is unavailable, a conservative approach to hazard identification is warranted. Based on the SDS for N-Benzyloxycarbonyl-L-phenylalanine, the compound is not classified as hazardous.[2][3] However, laboratory chemical waste should generally be treated as hazardous unless confirmed otherwise by your institution's EHS department.[6] The primary concerns for disposal are potential environmental toxicity and the hazards of any solvents used.
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8] While Cbz-2,6-Dimethyl-L-phenylalanine itself is unlikely to meet these criteria, solutions may, depending on the solvent.
Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[9]
-
Solid Waste: Keep solid Cbz-2,6-Dimethyl-L-phenylalanine waste separate from all other chemical waste.
-
Liquid Waste:
-
Do not mix aqueous solutions with organic solvent solutions.
-
Segregate halogenated and non-halogenated solvent waste.
-
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[10]
Containerization
All chemical waste must be stored in appropriate, labeled containers.
-
Container Type: Use chemically compatible containers, preferably plastic over glass to minimize the risk of breakage.[7][11] The original container can be used for the disposal of the unused solid product.[9]
-
Container Condition: Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[8] Keep containers closed except when adding waste.[9][11]
Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safety.[7][8] Each waste container must have a hazardous waste tag that includes:
-
The full chemical name: "Cbz-2,6-Dimethyl-L-phenylalanine". Avoid abbreviations or chemical formulas.[7][8]
-
For mixtures, list all constituents and their approximate percentages.[9]
-
The date waste was first added to the container (generation date).[7][8]
-
The physical state of the waste (solid or liquid).
-
The associated hazards (e.g., flammable, corrosive, toxic), if applicable, particularly for solutions.[9]
-
Your name, laboratory location, and contact information.[7][8]
Storage
Waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
The SAA should be at or near the point of waste generation.[11]
-
Provide secondary containment for liquid waste containers to capture any potential leaks.[6]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[6][11]
Arranging for Disposal
Once a waste container is full, or if you are discontinuing the use of the chemical, you must arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS office directly.[6][7]
-
Do not pour chemical waste down the drain or dispose of it in the regular trash.[6][7]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the area and contact your institution's emergency response team.
-
Personal Protection: Wear appropriate PPE, including a lab coat, gloves, and eye protection, before attempting to clean a small spill.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Conclusion
The responsible disposal of Cbz-2,6-Dimethyl-L-phenylalanine is a multi-step process that requires careful planning and adherence to institutional and regulatory guidelines. By following the procedures outlined in this guide—from initial handling with appropriate PPE to proper segregation, containerization, labeling, and final disposal through your EHS department—you can ensure a safe laboratory environment and maintain environmental compliance. Always prioritize safety and consult your institution's EHS professionals with any questions or concerns.
References
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Retrieved February 14, 2026, from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 14, 2026, from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved February 14, 2026, from [Link]
-
MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved February 14, 2026, from [Link]
-
Environmental Health and Radiation Safety, University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved February 14, 2026, from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 14, 2026, from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved February 14, 2026, from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved February 14, 2026, from [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved February 14, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
